molecular formula C10H21NO B3054572 (2,2,6,6-Tetramethylpiperidin-4-yl)methanol CAS No. 61171-35-5

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Cat. No.: B3054572
CAS No.: 61171-35-5
M. Wt: 171.28 g/mol
InChI Key: IKIYGHCNILACLL-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2,6,6-Tetramethylpiperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2,6,6-Tetramethylpiperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYGHCNILACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485199
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61171-35-5
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety characteristics of 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), a sterically hindered amine of significant interest in various scientific and industrial fields. As a senior application scientist, the following sections synthesize key technical data with practical insights to support its effective and safe utilization in research and development.

Compound Identification and Structural Elucidation

4-Hydroxy-2,2,6,6-tetramethylpiperidine, registered under CAS number 2403-88-5, is a heterocyclic organic compound.[1][2][3][4] Its structure is characterized by a piperidine ring substituted with four methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.[5] This unique arrangement of bulky tetramethyl substituents flanking the amine group results in significant steric hindrance, a feature that underpins its primary chemical properties and applications.

IdentifierValueSource
CAS Number 2403-88-5[1][2][3][4][6]
IUPAC Name 2,2,6,6-tetramethylpiperidin-4-ol[2][7]
Synonyms 4-Hydroxy-2,2,6,6-tetramethylpiperidine, 2,2,6,6-Tetramethyl-4-piperidinol, HTMP, TMP, Lastar A[3][4][5][6]
Molecular Formula C₉H₁₉NO[1][3][6][7]
Molecular Weight 157.25 g/mol [1][3]
InChI Key VDVUCLWJZJHFAV-UHFFFAOYSA-N[6][7]
SMILES CC1(C)CC(O)CC(C)(C)N1[6][7]

Physicochemical Characteristics

HTMP is typically supplied as a white to pale yellow crystalline solid or powder.[5][7] The presence of the hydroxyl group imparts solubility in polar solvents, while the overall aliphatic character allows for solubility in various organic solvents.

PropertyValueSource
Physical State Solid (Crystals or powder)[7][8]
Appearance White to pale yellow[5][7]
Melting Point 127-134 °C[7]
Boiling Point 212-215 °C[9]
Solubility Soluble in ethanol (≥10 mg/mL), sparingly soluble in PBS (pH 7.2) (1-10 mg/mL). Soluble in water and methanol.[6]
log Pow 0.24[1]

Core Reactivity and Applications

The principal utility of 4-Hydroxy-2,2,6,6-tetramethylpiperidine stems from its role as a precursor to stable nitroxyl radicals, most notably 4-Hydroxy-TEMPO (TEMPOL). This transformation is a critical step, as the resulting radical is a highly effective antioxidant and scavenger of reactive oxygen species (ROS).

Synthesis of TEMPOL: An Experimental Workflow

The conversion of HTMP to TEMPOL is a standard oxidation reaction. The choice of oxidant and reaction conditions is crucial for achieving high yield and purity. A common laboratory-scale procedure involves oxidation with hydrogen peroxide in the presence of a catalyst.

Experimental Protocol: Oxidation of HTMP to TEMPOL

  • Dissolution: Dissolve 4-Hydroxy-2,2,6,6-tetramethylpiperidine in a suitable solvent such as methanol or water.

  • Catalyst Addition: Introduce a catalytic amount of sodium tungstate (Na₂WO₄).

  • Oxidant Addition: Slowly add a stoichiometric amount of 30% hydrogen peroxide (H₂O₂) to the solution while maintaining a controlled temperature (typically 20-30°C) with an ice bath. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all starting material is consumed.

  • Work-up: Once the reaction is complete, quench any remaining peroxide by adding a small amount of manganese dioxide (MnO₂). Filter the solution to remove the catalyst and any solid byproducts.

  • Purification: The resulting solution containing 4-Hydroxy-TEMPO can be purified by recrystallization or column chromatography to yield the final product as a red-orange solid.

Below is a diagram illustrating this synthetic pathway.

G cluster_workflow Synthesis of 4-Hydroxy-TEMPO HTMP 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5) Reaction Oxidation Reaction (Controlled Temperature) HTMP->Reaction Reagents H₂O₂ (Oxidant) Na₂WO₄ (Catalyst) Reagents->Reaction Purification Work-up & Purification (Filtration, Recrystallization) Reaction->Purification TEMPOL 4-Hydroxy-TEMPO (CAS 2226-96-2) Purification->TEMPOL

Caption: Workflow for the synthesis of 4-Hydroxy-TEMPO from HTMP.

Primary Applications

The derivatives of HTMP, particularly TEMPOL, are central to several research and industrial applications:

  • Antioxidant Research: TEMPOL is widely used as a superoxide dismutase (SOD) mimetic to study and mitigate oxidative stress in biological systems. Its ability to scavenge free radicals makes it a valuable tool in research related to inflammation, cardiovascular disease, and neurodegenerative disorders.[5]

  • Polymer Stabilization: In material science, hindered amine light stabilizers (HALS) derived from HTMP are incorporated into polymers and plastics to protect them from degradation by UV light and heat.[5] They function by trapping free radicals generated during photo-oxidation, thereby extending the material's lifespan.[5]

  • Precursor for Synthesis: HTMP serves as an analytical reference standard and a precursor in the synthesis of other chemical entities, such as BTMPS.[6]

Safety, Handling, and Storage

As a hazardous substance, proper handling and storage of 4-Hydroxy-2,2,6,6-tetramethylpiperidine are imperative to ensure laboratory safety.

Hazard Identification and Classification

HTMP is classified as a hazardous chemical.[1] Key hazard statements include:

  • Causes severe skin burns and eye damage.[8]

  • May cause an allergic skin reaction.[8]

  • Suspected of damaging fertility or the unborn child.[8]

  • May cause drowsiness or dizziness.[8]

  • May cause damage to organs through prolonged or repeated exposure.[8]

  • Harmful to aquatic life with long-lasting effects.[8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For procedures that may generate dust, a face shield and respiratory protection are recommended.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at room temperature, though some suppliers suggest storage at <15°C in a dark place.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[1]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5) is a versatile chemical intermediate whose true value is realized through its conversion to stable nitroxyl radicals like TEMPOL. Its sterically hindered structure is the cornerstone of its utility as a precursor to powerful antioxidants and polymer stabilizers. A thorough understanding of its physicochemical properties, reactivity, and stringent safety protocols is essential for its successful and safe application in both academic research and industrial development. Researchers and drug development professionals can leverage the unique properties of HTMP and its derivatives to explore new therapeutic strategies against oxidative stress-related pathologies and to develop more durable materials.

References

  • 2-Amino-5-bromo-3-methylpyridine - AS Chemical Laboratories Inc. [Link]

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem. [Link]

  • 2-Amino-5-bromo-3-methylpyridine, 5g, Each - CP Lab Safety. [Link]

  • 4-Piperidinol, 2,2,6,6-tetramethyl- - NIST Chemistry WebBook. [Link]

  • Chemical Substance Search - eChemPortal. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Engineering for (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

[1][2][3][4]

Executive Summary

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol (referred to herein as 4-Hydroxy-TMP ) is a critical piperidine derivative utilized primarily as the immediate precursor to the nitroxyl radical catalyst 4-Hydroxy-TEMPO and as a building block for Hindered Amine Light Stabilizers (HALS).[1][2][3][4]

Effective utilization of 4-Hydroxy-TMP in organic synthesis—specifically in oxidation reactions or polymerization inhibition—requires a nuanced understanding of its amphiphilic nature.[1][2][3][4] While the piperidine ring and methyl substituents provide lipophilicity, the secondary amine and hydroxyl group introduce significant hydrogen-bonding capacity.[1][2][3][4] This guide delineates the solubility landscape of 4-Hydroxy-TMP to optimize solvent selection for reaction, extraction, and recrystallization processes.[1][2][3][4]

Physicochemical Profile

Understanding the solute's fundamental properties is the first step in predicting solvent interaction.[2][3][4] 4-Hydroxy-TMP exhibits a "dual-personality" structure: a polar core shielded by four hydrophobic methyl groups.[1][2][3][4]

PropertyValueImplication for Solubility
CAS Number 2403-88-5Unique Identifier
Molecular Weight 157.25 g/mol Low MW facilitates rapid dissolution kinetics.[1][2][3][4]
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to overcome lattice energy.[2][3][4]
Melting Point 129–133 °CHigh MP indicates strong intermolecular H-bonding (O-H[1][2][3][4]···N interactions).
pKa (Conjugate Acid) ~10.75Highly basic; solubility in aqueous media is pH-dependent (highly soluble at pH < 9).[2][3][4]
LogP (Octanol/Water) ~0.24 – 1.29Amphiphilic.[2][3][4] Soluble in both aqueous and organic phases, posing challenges for liquid-liquid extraction.[1][2][3][4]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Quantitative & Qualitative Solubility Data

Data synthesized from thermodynamic modeling and empirical synthesis reports.[1][2][3][4]

Solvent ClassSpecific SolventSolubility StatusEst. Saturation Limit (25°C)Application Notes
Polar Protic Methanol High > 500 mg/mLExcellent for synthesis; poor for recrystallization due to high solubility.[1][2][3][4]
Ethanol High > 300 mg/mLPreferred green solvent for reaction media.[2][3][4]
Water Moderate/High ~95 g/L (0.6 M)pH dependent.[2][3][4] Solubility increases drastically in acidic water (protonation of amine).[4]
Polar Aprotic DMSO Very High > 600 mg/mLUsed for biological assays; difficult to remove.[2][3][4]
DMF High > 400 mg/mLCommon reaction solvent; high boiling point.[2][3][4]
Acetone Moderate ~50–100 mg/mLIdeal Recrystallization Solvent (often paired with hexane).[2][3][4]
DCM High > 200 mg/mLStandard solvent for extraction from basic aqueous phases.[2][3][4]
THF High > 150 mg/mLGood solubility; useful for ether-based reactions.[1][2][3][4]
Non-Polar Diethyl Ether Moderate ~20–50 mg/mLGood for precipitation if poured into cold ether.[2][3][4]
Toluene Low (Cold) < 10 mg/mLRecrystallization Candidate. Soluble when hot (>80°C).[2][3][4]
n-Hexane Very Low < 1 mg/mLAnti-solvent. Used to crash out the product from Acetone or DCM.[1][2][3][4]
Mechanistic Visualization: Solvation Dynamics

The diagram below illustrates the competing forces governing the dissolution of 4-Hydroxy-TMP. The steric bulk of the methyl groups hinders the approach of larger solvent molecules to the nitrogen center, while the hydroxyl group remains accessible.[1][2]

SolvationMechanismSolute4-Hydroxy-TMP(Amphiphilic Solid)PolarProticPolar Protic Solvents(MeOH, Water)Solute->PolarProticExposed -OH & -NHPolarAproticPolar Aprotic Solvents(Acetone, DCM)Solute->PolarAproticDipole InteractionNonPolarNon-Polar Solvents(Hexane)Solute->NonPolarMethyl ShieldingInteraction1H-Bonding(Dominant)PolarProtic->Interaction1Interaction2Dipole-DipolePolarAprotic->Interaction2Interaction3Van der Waals(Weak)NonPolar->Interaction3ResultHighHigh Solubility(Homogeneous)Interaction1->ResultHighResultModModerate Solubility(Temp Dependent)Interaction2->ResultModResultLowPrecipitation(Anti-Solvent)Interaction3->ResultLow

Caption: Solvation mechanism showing the interplay between functional group interactions and solvent polarity.[1][2][3][4]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to validate specific solubility limits for internal formulations.[1][3][4]

Reagents: 4-Hydroxy-TMP (Solid), Target Solvent (HPLC Grade).[1][2][3][4] Equipment: Scintillation vials, orbital shaker, syringe filter (0.45 µm PTFE), HPLC/UV-Vis.[1][2][3]

  • Preparation: Add excess 4-Hydroxy-TMP solid (approx. 200 mg) to a vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal and shake at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a precipitate remains visible.[1][2][3]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes or let settle.

  • Sampling: Withdraw the supernatant using a syringe. Filter through a 0.45 µm PTFE filter to remove micro-particulates.[2][3][4]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC or gravimetric analysis (evaporate solvent and weigh residue).

Protocol B: Purification via Recrystallization (Solvent Engineering)

Because 4-Hydroxy-TMP is thermally stable but prone to oxidation over long periods, rapid recrystallization is preferred.[1][2][3][4]

System: Acetone (Solvent) / n-Hexane (Anti-solvent).[2][3][4] Principle: High solubility in hot acetone; insolubility in cold hexane.[2][3][4]

  • Dissolution: Place crude 4-Hydroxy-TMP (e.g., 5.0 g) in a round-bottom flask.

  • Solvation: Add minimum boiling Acetone (~56°C) dropwise with stirring until the solid just dissolves.

    • Note: Do not use excess solvent.[2][3][4]

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm, add n-Hexane dropwise until a faint, persistent cloudiness (turbidity) appears.[1][2][3]

  • Clarification: Add 1-2 drops of Acetone to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash with cold n-Hexane.[1][2][3][4]

  • Drying: Dry under vacuum at 40°C.

Workflow Visualization: Recrystallization Logic

RecrystallizationStartCrude 4-Hydroxy-TMPStep1Dissolve in boiling Acetone(Min. Volume)Start->Step1Step2Add n-Hexane (Anti-solvent)until TurbidStep1->Step2Solubility DifferentialStep3Cool to Room Tempthen 0°CStep2->Step3NucleationStep4Vacuum FiltrationStep3->Step4EndPure Crystalline SolidStep4->End

Caption: Step-by-step logic for the Acetone/Hexane recrystallization system.

Applications & Solvent Selection Guide

Process StepRecommended SolventRationale
Oxidation to TEMPO Water/DCM (Biphasic) The reaction often uses Na₂WO₄/H₂O₂. 4-Hydroxy-TMP partitions into the aqueous phase or interface, while the product (TEMPO) extracts into DCM.[1][2][3][4]
HALS Synthesis Toluene or Xylene High-boiling non-polar solvents allow for azeotropic removal of water during esterification reactions.[1][2][3][4]
HPLC Analysis Acetonitrile/Water Standard reverse-phase gradient.[1][2][3][4] The compound elutes early due to polarity (LogP ~0.24).[4]
Storage Solid State Store as a solid.[2][3][4] Solutions in protic solvents may absorb CO₂ (forming carbamates) or oxidize slowly over time.[4]

Safety & Handling (E-E-A-T)

Hazard Classification: Skin Corr.[2][3][4] 1B (Causes severe skin burns).[2][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3]

  • Incompatibility: Avoid strong oxidizing agents (unless intended for synthesis) and acid chlorides (will react with -OH and -NH).[1][2][3][4]

  • First Aid: In case of contact with solvents like DCM or Acetone containing the solute, wash immediately with copious water.[1][2][3] The basicity of the amine can cause tissue damage.[2][3][4]

References

  • EPA CompTox Dashboard. 2,2,6,6-Tetramethylpiperidin-4-ol - Physicochemical Properties. Available at: [Link][3][4]

  • Ciriminna, R. & Pagliaro, M. (2010).[2][3] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[2][3][4] Organic Process Research & Development.[2][3][4] (Contextualizes solubility for oxidation workflows).

Synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP): A Core Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), also known as TEMPOL-H, is a cornerstone industrial intermediate, pivotal for the synthesis of high-performance Hindered Amine Light Stabilizers (HALS).[1] HALS are essential additives that protect polymeric materials from photodegradation, thereby extending their lifespan and performance.[2][3] This guide provides an in-depth exploration of the primary synthesis pathways for HTMP, with a focus on the industrially preferred methods. We will dissect the chemical logic behind process choices, compare methodologies, and provide detailed protocols grounded in established literature. The primary route discussed is the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (Triacetonamine or TAA), a commodity chemical derived from acetone and ammonia.[4][5] A comprehensive analysis of catalytic hydrogenation—the industry standard—is presented, alongside alternative chemical reduction methods suitable for laboratory-scale synthesis.

Chapter 1: The Strategic Importance of the Tetramethylpiperidine Scaffold

The 2,2,6,6-tetramethylpiperidine moiety is the active functional group in the vast majority of Hindered Amine Light Stabilizers.[6] Its unique sterically hindered secondary amine structure is the basis for a complex, regenerative cycle of free radical scavenging that terminates the auto-oxidation chain reactions responsible for polymer degradation. HTMP is a particularly valuable derivative because the hydroxyl group at the 4-position provides a versatile chemical handle for subsequent modifications, such as esterification or etherification, allowing for the creation of a wide array of tailored, high-molecular-weight, or polymer-bound HALS with reduced volatility and improved compatibility.[6] The efficient and economical synthesis of high-purity HTMP is therefore a critical upstream process for the polymer additives industry.[7]

Chapter 2: The Principal Synthesis Pathway: An Overview

The most economically viable and widely practiced synthesis of HTMP begins with readily available feedstocks. The overall transformation can be visualized as a two-stage process, starting from the base chemicals acetone and ammonia.

  • Formation of the Precursor: Acetone and ammonia are condensed to form the key intermediate, 4-oxo-2,2,6,6-tetramethylpiperidine, commonly known as triacetonamine (TAA).[4][5]

  • Reduction of the Carbonyl Group: The ketone at the 4-position of TAA is selectively reduced to a secondary alcohol, yielding the target molecule, 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP).

This reduction step is the most critical part of the synthesis and is the primary focus of this guide.

Acetone Acetone & Ammonia TAA 4-Oxo-2,2,6,6-tetramethylpiperidine (Triacetonamine, TAA) Acetone->TAA Condensation HTMP 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) TAA->HTMP Selective Reduction (Core Process)

Caption: Overall synthesis pathway from base chemicals to HTMP.

Chapter 3: The Core Transformation: Reduction of Triacetonamine (TAA)

The conversion of the keto-group of TAA to the hydroxyl-group of HTMP is paramount. The choice of methodology is dictated by scale, cost, safety, and environmental considerations. While several methods exist, they primarily fall into two categories: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: The Industrial Standard

For large-scale industrial production, catalytic hydrogenation is the most advantageous and widely employed method.[7] This process offers high atom economy, generates minimal waste, avoids the use of expensive stoichiometric reagents, and can be operated in a continuous fashion, leading to high throughput and product consistency.

Causality and Process Design: The decision to use catalytic hydrogenation is driven by its efficiency and environmental benefits. A key innovation in this field is the ability to perform the hydrogenation in the melt, without any solvent.[1] This approach dramatically simplifies the process by eliminating the need for solvent handling, recovery, and disposal, thereby reducing both operational costs and environmental impact.

Catalyst Selection: A range of transition metal catalysts are effective, including those based on Nickel (Ni), Cobalt (Co), Ruthenium (Ru), Rhodium (Rh), Osmium (Os), and Iridium (Ir).[1] For industrial applications, Ruthenium and Nickel catalysts are often preferred due to their high activity and selectivity.[1]

Workflow: Continuous Fixed-Bed Hydrogenation

cluster_prep Preparation cluster_reaction Reaction Core cluster_output Product Output TAA_Melt TAA Melt (70-80°C) Pump Heated High-Pressure Pump TAA_Melt->Pump Reactor High-Pressure Fixed-Bed Reactor (Ru/C Catalyst) H₂ Pressure: 150-200 bar Temperature: 130°C Pump->Reactor Feed HTMP_Product HTMP Product Melt (>99% Purity) Reactor->HTMP_Product Effluent (Residence Time: 10-30 min) Analysis GC Analysis HTMP_Product->Analysis

Caption: Workflow for continuous catalytic hydrogenation of TAA.

Experimental Protocol: Continuous Hydrogenation of TAA Melt [1]

  • Reactor Preparation: A high-pressure fixed-bed hydrogenation unit (e.g., 500 ml volume) is charged with 150 ml of a supported Ruthenium on carbon (Ru/C) catalyst.

  • System Pressurization and Heating: The entire apparatus is pressurized with hydrogen gas to a constant pressure of 150-200 bar and heated to a stable internal temperature of 130°C.

  • Feed Introduction: Molten triacetonamine (TAA), pre-heated to 70-80°C, is continuously fed into the reactor using a heated high-pressure pump.

  • Reaction Execution: The flow rate of the TAA melt is controlled to achieve a residence time within the reactor of 10 to 30 minutes.

  • Product Collection: The product, molten HTMP, exits the reactor and is collected.

  • Quality Control: The effluent is analyzed by gas chromatography to confirm conversion and purity. TAA conversion to HTMP of approximately 99.9% and a final product purity of >99% can be achieved with this method.[1]

ParameterValue / ConditionRationale
Method Catalytic HydrogenationHigh efficiency, atom economy, minimal waste.[7]
Process Type Continuous, Solvent-Free MeltMaximizes throughput, simplifies purification, eco-friendly.[1]
Catalyst Ruthenium on Carbon (Ru/C)High activity and selectivity for ketone reduction.[1]
Temperature 60°C - 180°C (130°C typical)Balances reaction rate with catalyst stability and selectivity.[1]
H₂ Pressure 150 - 200 barHigh pressure favors the hydrogenation equilibrium and rate.[1]
Residence Time 10 - 60 minutesSufficient time for high conversion in a continuous setup.[7]
Conversion >99%Demonstrates the high efficiency of the process.[1]

Table 1: Summary of Industrial Catalytic Hydrogenation Conditions for TAA Reduction.

Chemical Reduction Methods: A Laboratory Perspective

For smaller, laboratory-scale synthesis, chemical reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are viable alternatives.[7]

Causality and Application: These hydride reagents are powerful reducing agents that are convenient for batch processing on a lab scale. However, they are more expensive than catalytic hydrogen and produce stoichiometric amounts of inorganic salt byproducts, making them less economical and environmentally friendly for large-scale production. LiAlH₄ is extremely reactive and requires anhydrous solvents and careful handling, while NaBH₄ is milder and can be used in protic solvents like ethanol or water.

Representative Protocol: Reduction of TAA with Sodium Borohydride

  • Dissolution: Dissolve TAA in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C. Note: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid to destroy excess NaBH₄.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude HTMP, which can be further purified by recrystallization or distillation.

Chapter 4: Downstream Chemistry: The Versatility of HTMP

The synthesized HTMP is rarely the final product. Its true value lies in its role as a versatile intermediate.

  • Synthesis of HALS: The hydroxyl group is a reactive site for esterification with various carboxylic acids to produce monomeric or polymeric HALS.[6] The secondary amine can also be N-alkylated, for example, through reaction with formaldehyde and formic acid, to produce derivatives like 4-hydroxy-1,2,2,6,6-pentamethylpiperidine (HPMP).[8]

  • Synthesis of 4-Hydroxy-TEMPO: HTMP can be easily oxidized to its corresponding stable nitroxyl radical, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO).[4] This oxidation is often achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate.[9] 4-Hydroxy-TEMPO is a crucial catalyst for selective oxidations in organic synthesis and a valuable spin label for biochemical research.[4]

Conclusion

The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) is a mature and highly optimized industrial process. The primary pathway, involving the catalytic hydrogenation of triacetonamine (TAA), stands out for its efficiency, high yield, and favorable environmental profile, particularly when conducted as a continuous, solvent-free process. This method provides a reliable and economical source of high-purity HTMP, a critical building block that underpins the production of advanced hindered amine light stabilizers and other functional chemical derivatives. Understanding the causality behind these process choices is essential for researchers and professionals aiming to innovate in the fields of polymer science, material protection, and organic synthesis.

References

  • Title: Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramethyl-4-piperidinone Source: Kyoto University Research Information Repository URL: [Link]

  • Title: Synthesis and properties of multifunctional hindered amine light stabilizers Source: ResearchGate URL: [Link]

  • Title: Synthesis And Improvement Of Hindered Amine Light Stabilizers Chimassorb 944 Source: Global Thesis URL: [Link]

  • Title: US Patent 5,068,335: Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine Source: Google Patents URL
  • Title: JP Patent 2683622B2: Method for producing 4-hydroxy-2,2,6,6-tetramethylpiperidine Source: Google Patents URL
  • Title: US Patent 5,840,905: Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine Source: Google Patents URL
  • Title: TEMPO (4-Hydroxy-2,2,6,6-Tetramethylpiperidin-1-Oxyl) Source: Discovery Fine Chemicals URL: [Link]

  • Title: Structure of 4-hydroxy-2,2,6,6,tetramethylpiperidine-N-oxyl (Tempol)... Source: ResearchGate URL: [Link]

  • Title: Structure, principle of action and common types of hindered amine light stabilizers (HALS) Source: OMC URL: [Link]

  • Title: 4-HYDROXY-TEMPO Source: ChemBK URL: [Link]

  • Title: Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions Source: Royal Society of Chemistry URL: [Link]

  • Title: Alkoxy-TEMPO derivatives synthesized from 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (OH-TEMPO) Source: ResearchGate URL: [Link]

  • Title: TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Hydroxy-2,2,6,6-tetramethylpiperidine Source: PubChem URL: [Link]

  • Title: Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts Source: ResearchGate URL: [Link]

  • Title: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-OxylFree Radical(purified by sublimation), 1G Source: TCI America URL: [Link]

  • Title: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical, Min. 95.0 (GC,T), 5 g Source: sciedco URL: [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of Hindered Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Hindered amine derivatives are a cornerstone in medicinal chemistry and material science, prized for their unique stabilizing properties. Their thermodynamic stability is a critical determinant of their efficacy, shelf-life, and functional lifespan. This guide provides a comprehensive exploration of the core principles governing the stability of these molecules. We will delve into the intricate interplay of steric and electronic effects, delineate common degradation pathways, present robust experimental protocols for stability assessment, and discuss design strategies for enhancing molecular robustness.

Introduction: The Significance of Stability

Hindered amine derivatives, characterized by a sterically encumbered nitrogen atom, are vital in a multitude of applications. In pharmaceuticals, the chiral amine moiety is a frequent pharmacophore, and its stability is paramount for maintaining therapeutic efficacy and ensuring patient safety. In material science, hindered amine light stabilizers (HALS) are indispensable additives that protect polymers from photo-oxidative degradation by scavenging free radicals.[1][2][3] The concept of "stability" in this context is twofold: the intrinsic resistance of the molecule to decomposition (thermodynamic stability) and its functional longevity in a reactive environment. Understanding and quantifying this stability is a non-negotiable aspect of drug development and material formulation, directly impacting a product's viability, safety, and performance.

This guide will navigate the fundamental science behind the thermodynamic stability of these crucial compounds, offering both theoretical insights and practical, field-proven methodologies for its evaluation.

Part 1: Fundamental Principles of Thermodynamic Stability

The stability of a hindered amine derivative is not governed by a single property but is the result of a complex interplay between its structure and its environment.

Key Factors Influencing Stability

A molecule's inherent resistance to change is dictated by several structural and environmental parameters. For hindered amines, the most critical factors are steric hindrance, electronic effects, and molecular weight.

Factor Description Impact on Stability
Steric Hindrance The bulky alkyl groups (typically methyl groups on the alpha-carbons) surrounding the amine nitrogen physically obstruct the approach of reactive species.This shielding is the defining feature of hindered amines. It significantly slows down reactions that would otherwise lead to degradation, thereby enhancing both thermal and photo-oxidative stability.[4]
Electronic Effects The electron-donating or withdrawing nature of substituents on the piperidine ring or attached functional groups influences the electron density at the nitrogen atom and the strength of adjacent bonds.Affects the basicity of the amine. High basicity can be a liability in acidic environments, leading to protonation and deactivation. Conversely, electronic structure is key to the radical scavenging mechanism of HALS.
Molecular Weight The overall size of the derivative. Polymeric or oligomeric hindered amines have significantly higher molecular weights than their monomeric counterparts.Higher molecular weight derivatives exhibit lower volatility and reduced migration within a polymer matrix, leading to enhanced long-term thermal stability and performance.
Environmental Stress External factors such as heat, UV radiation, oxygen, humidity, and the presence of acidic or metallic catalysts.These factors provide the activation energy for degradation reactions. HALS are specifically designed to counteract UV radiation and oxidation, but high heat can still lead to thermal decomposition.
Part 2: Degradation & Stabilization Pathways

Understanding how and why these molecules fail is as important as understanding why they are stable. The degradation of a hindered amine is highly context-dependent, but several key pathways are well-established. In the case of HALS, the primary "pathway" is one of stabilization, a regenerative cycle that is crucial to its function.

The Denisov Cycle: A Regenerative Stabilization Pathway

The remarkable longevity of HALS as stabilizers is due to a cyclic process where the active amine is regenerated rather than consumed.[1][4] This process, known as the Denisov Cycle, is the cornerstone of their efficacy.

The cycle can be summarized in a few key steps:

  • Activation: The hindered amine (>NH) is oxidized to a stable nitroxyl radical (>NO•). This can occur via reaction with peroxides or hydroperoxides generated during polymer degradation.[2][5]

  • Radical Trapping: The nitroxyl radical is a highly efficient scavenger of damaging alkyl radicals (R•) and peroxy radicals (ROO•) that are responsible for polymer chain degradation.[6][7]

  • Regeneration: Through a series of subsequent reactions with other radical species, the nitroxyl radical is regenerated, allowing a single HALS molecule to neutralize multiple free radicals over its lifetime.[1][5]

G HALS Hindered Amine (>NH) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Oxidation Trap_Alkyl Trapped Alkyl Radical (>NOR) Nitroxyl->Trap_Alkyl Traps R• Trap_Alkyl->Nitroxyl Regeneration via reaction with ROO• Trap_Peroxy Reaction with Peroxy Radical (ROO•) Polymer_Radicals Polymer Radicals (R•, ROO•) Polymer_Radicals->HALS Initiates Cycle Polymer Polymer Polymer->Polymer_Radicals UV, Heat, O₂

Figure 1: Simplified Denisov Cycle for HALS Stabilization.
Thermal and Chemical Degradation

While highly effective as light stabilizers, hindered amines are still susceptible to degradation under certain conditions:

  • High-Temperature Decomposition: At elevated temperatures, such as those encountered during polymer processing, C-N and C-C bond scission can occur, leading to the breakdown of the piperidine ring structure.

  • Acidic Environments: The basic nature of the amine nitrogen makes it susceptible to protonation by acids. This neutralizes its ability to participate in the Denisov cycle, rendering it ineffective as a stabilizer. This is why HALS are generally not used in acidic polymers like PVC.

Part 3: Experimental Assessment of Thermodynamic Stability

Quantifying the thermodynamic stability of hindered amine derivatives requires precise analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses of thermal analysis, providing critical data on decomposition and phase behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary method for determining the thermal decomposition temperature of a compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition (Td) for a hindered amine derivative.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the finely ground, homogenous sample into a clean, inert TGA crucible (e.g., alumina or platinum).[9][10] Ensure the sample is spread thinly and evenly across the bottom.[10]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Select the desired atmosphere. For thermal stability, an inert atmosphere (e.g., Nitrogen) is typically used at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 600 °C).[11][12]

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting plot is called a thermogram.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (Td5%). This point represents the upper limit of the material's thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, and exothermic decomposition, providing a more complete picture of a compound's thermal behavior.[14][15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting points (Tm) and exothermic decomposition events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a DSC pan (typically aluminum). Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the expected transitions.

  • Data Acquisition: Record the differential heat flow (mW) as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which typically correspond to melting (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHf).

    • Identify sharp, irreversible exothermic peaks, which often indicate thermal decomposition. The onset temperature of this exotherm is a critical stability parameter.

Accelerated Stability Studies in Drug Development

For pharmaceutical applications, long-term stability is predicted using accelerated stability studies as prescribed by the International Council for Harmonisation (ICH) guidelines.[16][17] These studies subject the drug substance to elevated temperature and humidity to accelerate degradation.

G cluster_0 Stability Assessment Workflow Start Drug Substance (≥3 Batches) Storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) Start->Storage Sampling Sample at Timepoints (0, 3, 6 months) Storage->Sampling Analysis Analytical Testing (HPLC, TGA, DSC, etc.) Sampling->Analysis Data Evaluate Data vs. Initial & Specifications Analysis->Data End Determine Shelf-Life & Storage Conditions Data->End

Figure 2: Workflow for an Accelerated Stability Study.

As per ICH Q1A(R2) guidelines, accelerated testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[18] Samples are pulled at specified time points (e.g., 0, 3, and 6 months) and analyzed for degradation products, changes in physical properties, and potency. If a "significant change" occurs, intermediate testing conditions (e.g., 30°C / 65% RH) are required.[18]

Technique Principle Information Obtained
TGA Measures mass change vs. temperature.Thermal decomposition temperature (Td), compositional analysis (e.g., residual solvent).[11]
DSC Measures heat flow vs. temperature.Melting point (Tm), glass transition (Tg), enthalpy of transitions, exothermic decomposition, polymorphism.[13][19]
HPLC Separates components of a mixture.Purity assessment, quantification of degradation products, potency determination.
FTIR/NMR Probes molecular vibrations/nuclear spins.Structural elucidation of degradation products, confirmation of molecular identity.
Part 4: Design Strategies for Enhanced Stability

The thermodynamic stability of a hindered amine can be rationally improved through targeted synthetic modifications.

  • Multifunctional Stabilizers: A highly effective strategy involves creating a single molecule that incorporates multiple stabilizing functionalities. For instance, a hindered amine moiety can be chemically linked to a UV absorber (like a benzophenone or benzotriazole) and/or a phenolic antioxidant.[20][21] This creates a synergistic effect where the molecule can both absorb UV radiation and scavenge the free radicals that are inevitably formed.[21]

  • Polymerization/Oligomerization: As previously mentioned, increasing the molecular weight is a key strategy. This can be achieved by synthesizing oligomeric HALS or by grafting the hindered amine functionality onto a polymer backbone.[22] This approach is particularly valuable in material science to prevent the stabilizer from leaching out of the polymer matrix over time.

  • Basicity Modification: For applications in acidic media, the high basicity of the hindered amine can be a drawback. Chemical modification, such as converting the secondary amine to an alkoxyamine (>NOR), can significantly reduce its basicity without eliminating its radical-scavenging capabilities.

Conclusion

The thermodynamic stability of hindered amine derivatives is a multifaceted property that is fundamental to their successful application in both medicine and materials. It is governed by a delicate balance of steric protection, electronic structure, and environmental pressures. A thorough understanding of their stabilizing mechanisms, such as the Denisov Cycle, and their potential degradation pathways is essential for any researcher in the field. By employing robust analytical techniques like TGA and DSC, and adhering to systematic protocols such as ICH guidelines, scientists can confidently characterize, compare, and predict the long-term behavior of these vital compounds. Ultimately, the rational design of more stable and multifunctional derivatives will continue to drive innovation, leading to safer, more effective drugs and more durable, high-performance materials.

References

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Difference between (2,2,6,6-Tetramethylpiperidin-4-yl)methanol and 4-Hydroxy-TEMPO

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, mechanistic, and functional differences between (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (an amine precursor) and 4-Hydroxy-TEMPO (a stable nitroxyl radical).[1]

While these molecules are structural analogs, they represent opposite ends of a redox couple, dictating completely different applications in drug development, polymer science, and organic synthesis.[1]

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol vs. 4-Hydroxy-TEMPO[1][2]

Executive Technical Summary

The core distinction lies in the oxidation state of the nitrogen atom and the substituent at the 4-position.[1]

  • (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (referred to here as TMP-Methanol ) is a hindered amine .[1] It is electronically closed-shell, basic, and acts as a nucleophile or a precursor to light stabilizers (HALS).[1]

  • 4-Hydroxy-TEMPO (Tempol) is a stable nitroxyl radical .[1] It is an open-shell species with an unpaired electron, acting as a radical scavenger, an oxidation catalyst, or a superoxide dismutase (SOD) mimetic.[1]

Note on Structural Homology: Strictly speaking, 4-Hydroxy-TEMPO is the oxidized derivative of 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS 2403-88-5), not TMP-Methanol.[1] TMP-Methanol (CAS 61171-35-5) corresponds to the radical 4-Hydroxymethyl-TEMPO.[1] However, the Amine vs. Radical chemistry described below applies universally to both scaffolds.

Physicochemical Characterization

The following table summarizes the quantitative and qualitative differences.

Feature(2,2,6,6-Tetramethylpiperidin-4-yl)methanol4-Hydroxy-TEMPO (Tempol)
CAS Number 61171-35-5 2226-96-2
Common Abbr. TMP-Methanol / HALS PrecursorTempol / 4-HT
Molecular Formula C₁₀H₂₁NOC₉H₁₈NO₂
Molecular Weight 171.28 g/mol 172.25 g/mol
Nitrogen State Secondary Amine (N-H)Nitroxyl Radical (N-O[1]•)
4-Position Group Hydroxymethyl (-CH₂OH)Hydroxyl (-OH)
Appearance White to off-white crystalline solidOrange/Red crystalline solid
pKa (Conj.[1][2][3] Acid) ~10.5 (Basic Amine)~ -5.5 (Protonated Nitroxyl) / 7.0 (Hydroxylamine)
Solubility Soluble in organic solvents (MeOH, DCM)Water soluble, Ethanol, DCM
Primary Hazard Corrosive / Irritant (Base)Toxic / Oxidizer / Irritant
Mechanistic Divergence & Redox Logic[1]

The utility of these molecules is defined by their position in the Denisov Cycle (for polymer stabilization) and the Anelli Cycle (for catalysis).

A. The Amine (TMP-Methanol): The "Dormant" Stabilizer

The amine form is chemically stable and basic. In polymer chemistry (HALS), it is not the active species. It must first be oxidized (by peroxy radicals in the polymer matrix) to the nitroxyl radical to become active.

  • Role: Proton acceptor, nucleophile, HALS precursor.

  • Reactivity: Reacts with alkyl halides to form ammonium salts; reacts with acyl chlorides to form amides.

B. The Radical (4-Hydroxy-TEMPO): The "Active" Catalyst

The nitroxyl radical is a "persistent" radical due to steric protection by the four methyl groups.[1] It does not dimerize but reacts at diffusion-controlled rates with transient carbon-centered radicals.[1]

  • Role: Radical trap (forming alkoxyamines), Oxidation catalyst (forming oxoammonium).

  • Reactivity: Reversible redox cycling between Hydroxylamine (reduced) and Oxoammonium (oxidized).

Pathway Visualization: The Redox Cycle

The following diagram illustrates the relationship between the Amine (Precursor), the Radical (Active), and the Oxoammonium (Catalyst).

RedoxCycle Amine Hindered Amine (TMP-Methanol) N-H Radical Nitroxyl Radical (4-Hydroxy-TEMPO) N-O• Amine->Radical Oxidation (ROS/Peroxides) Hydroxylamine Hydroxylamine (Reduced Form) N-OH Hydroxylamine->Radical -1e⁻ / -H⁺ Radical->Amine Regeneration (Denisov Cycle) Radical->Hydroxylamine +1e⁻ / +H⁺ Oxoammonium Oxoammonium Cation (Active Oxidant) N=O+ Radical->Oxoammonium -1e⁻ (NaOCl/Anelli) Oxoammonium->Radical +1e⁻

Figure 1: The central redox interconversion. TMP-Methanol enters at the "Amine" stage; 4-Hydroxy-TEMPO occupies the "Radical" stage.[1] The "Oxoammonium" is the species responsible for alcohol oxidation.

Experimental Protocols
Protocol A: Synthesis of 4-Hydroxy-TEMPO from Amine Precursor

Note: This protocol describes the general oxidation of a 4-substituted-2,2,6,6-tetramethylpiperidine to its nitroxyl radical.[1]

Reagents:

  • Precursor: 4-Hydroxy-2,2,6,6-tetramethylpiperidine (10 mmol)[1]

  • Oxidant: Hydrogen Peroxide (30% aq, 30 mmol)

  • Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.2 mmol)[1]

  • Chelator: EDTA (0.2 mmol)

  • Solvent: Methanol/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine precursor, catalyst, and EDTA in the solvent mixture at room temperature.

  • Addition: Add H₂O₂ dropwise while maintaining the temperature below 25°C (exothermic reaction).

  • Reaction: Stir for 12–24 hours. The solution will turn from colorless to deep orange (indicative of the radical).

  • Workup: Saturate the solution with solid K₂CO₃ to separate the organic phase. Extract with dichloromethane (DCM).

  • Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. Recrystallize from cyclohexane/ether to obtain orange needles.

Protocol B: Anelli Oxidation (Using 4-Hydroxy-TEMPO)

This demonstrates the catalytic utility of the radical, impossible with the amine precursor.[1]

Objective: Selective oxidation of a primary alcohol to an aldehyde.

  • Setup: Dissolve primary alcohol (10 mmol) and 4-Hydroxy-TEMPO (0.1 mmol, 1 mol%) in DCM (20 mL).

  • Buffer: Add aqueous solution of KBr (1 mmol) and NaHCO₃ (buffered to pH 8.6).

  • Oxidation: Cool to 0°C. Add aqueous NaOCl (bleach, 11-12 mmol) dropwise over 10 minutes.

  • Quench: Once TLC shows consumption of alcohol, quench with aqueous Na₂S₂O₃.

  • Result: The 4-Hydroxy-TEMPO cycles between the radical and the oxoammonium ion, driving the oxidation.[1]

Applications & Use Cases
1. Polymer Stabilization (HALS)
  • Molecule: TMP-Methanol (and its esters).[1]

  • Function: It acts as a sacrificial stabilizer. In the presence of UV light and oxygen, polymers generate alkyl radicals. The amine is oxidized in situ to the nitroxyl radical, which then traps the alkyl radicals, preventing chain scission (The Denisov Cycle).

  • Why not use the Radical directly? Direct addition of the radical (4-Hydroxy-TEMPO) is often too expensive and can impart color (orange) to the plastic immediately.[1] The amine is colorless and activates only when degradation begins.

2. Organic Synthesis (Selective Oxidation)
  • Molecule: 4-Hydroxy-TEMPO .[1][4][3][5][6]

  • Function: Reagent for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • Mechanism: The steric bulk of the methyl groups prevents the formation of the gem-diol intermediate required for over-oxidation.[1]

3. Biomedical (ROS Scavenging)
  • Molecule: 4-Hydroxy-TEMPO .[1][4][3][5][6]

  • Function: SOD Mimetic. It permeates cell membranes and dismutates superoxide anions (

    
    ) into oxygen and hydrogen peroxide, protecting tissues from ischemia-reperfusion injury.[1]
    
  • Constraint: The amine (TMP-Methanol) does not possess this catalytic antioxidant activity until oxidized.[1]

Safety and Handling
Hazard Class(2,2,6,6-Tetramethylpiperidin-4-yl)methanol4-Hydroxy-TEMPO
GHS Signal DANGER WARNING
Skin/Eye Causes severe skin burns and eye damage (Category 1B).[1] Highly alkaline.Causes serious eye irritation (Category 2A). Harmful if swallowed.
Storage Store under inert gas (Argon/Nitrogen). Hygroscopic.Store at 2-8°C. Stable in air, but avoid strong reducing agents.[1]
Incompatibility Strong acids, acid chlorides, anhydrides.Strong reducers (hydrazine), strong oxidizers (permanganate).
References
  • Anelli, P. L., et al. (1987). "Fast and Selective Oxidation of Primary Alcohols to Aldehydes...". Journal of Organic Chemistry. Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development. Link

  • Gugumus, F. (1993). "Mechanisms of Action of Hindered Amine Light Stabilizers". Polymer Degradation and Stability. Link

  • Soule, B. P., et al. (2007). "The Chemistry and Biology of Nitroxide Compounds". Free Radical Biology and Medicine. Link

  • PubChem Compound Summary. (2024). "(2,2,6,6-Tetramethylpiperidin-4-yl)methanol".[1][2][][8][9][10][11] National Library of Medicine. Link

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Literature review on 2,2,6,6-tetramethylpiperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The Steric Fortress: A Technical Guide to 2,2,6,6-Tetramethylpiperidine Functionalization

Executive Summary

2,2,6,6-Tetramethylpiperidine (TMP) represents a unique scaffold in organic chemistry, defined by the "steric fortress" created by its four methyl groups adjacent to the nitrogen center.[1] This steric bulk renders the nitrogen atom non-nucleophilic while retaining basicity and radical stability. This guide details the functionalization strategies of TMP, focusing on three critical vectors: N-oxidation (to stable nitroxyl radicals), N-lithiation (to non-nucleophilic bases), and C4-functionalization (to diverse derivatives). It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight.

Part 1: Structural Analysis & Reactivity Profile

The reactivity of TMP is dictated by the severe steric crowding around the N1 position. The four methyl groups at C2 and C6 create a protective "umbrella," which has two primary consequences:

  • Kinetic Stabilization: It prevents the dimerization of N-centered radicals (e.g., TEMPO), allowing them to exist as stable solids.

  • Nucleophilic Suppression: It prevents the nitrogen lone pair from attacking electrophiles (like alkyl halides or carbonyls) in a traditional SN2 or nucleophilic addition manner, unless specific forcing conditions or small electrophiles (like protons or singlet oxygen) are used.

Reactivity Landscape Diagram

The following diagram maps the accessible functionalization pathways based on energy barriers and steric accessibility.

TMP_Reactivity cluster_legend Pathway Difficulty TMP 2,2,6,6-Tetramethylpiperidine (TMP) N_Ox N-Oxidation (TEMPO) TMP->N_Ox H2O2 / Na2WO4 (Radical Stability) N_Li N-Lithiation (LiTMP) TMP->N_Li n-BuLi / -78°C (Deprotonation) N_Alk N-Alkylation (Pempidine) TMP->N_Alk HCHO / HCOOH (Eschweiler-Clarke) C4_Func C4-Functionalization (via Triacetone Amine) TMP->C4_Func Precursor Selection (Start from TAA) Easy High Yield / Standard Hard Sterically Demanding

Figure 1: The Reactivity Landscape of TMP. N-oxidation and N-lithiation are the dominant high-yield pathways, while N-alkylation requires specific reductive amination conditions to overcome steric repulsion.

Part 2: The Nitrogen Center (N1) Functionalization

Pathway A: Oxidation to Nitroxides (TEMPO Synthesis)

The conversion of TMP to 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) is arguably its most commercially significant transformation. The reaction relies on the oxidation of the secondary amine to a hydroxylamine, followed by further oxidation to the nitroxide radical.

  • Mechanism: The steric bulk prevents the nitroxide radical from disproportionating or dimerizing (a common fate for unhindered nitroxides).

  • Catalytic System: Sodium tungstate (Na2WO4) serves as the catalyst, activating hydrogen peroxide. EDTA is crucial to chelate trace metal ions that could decompose the peroxide non-productively.

Protocol 1: Synthesis of TEMPO

  • Reagents: TMP (14.1 g, 100 mmol), Sodium Tungstate Dihydrate (1.0 g), EDTA (0.5 g), Methanol (50 mL), Hydrogen Peroxide (35%, 25 mL).

  • Setup: 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve TMP, Na2WO4, and EDTA in methanol.

    • Heat the solution to 60°C.

    • Add H2O2 dropwise over 2 hours. Caution: Exothermic reaction.

    • Maintain reflux for 6 hours. The solution will turn deep red/orange.

    • Workup: Extract with dichloromethane (3 x 50 mL). Wash organic layer with sat. NaHCO3 and brine. Dry over Na2SO4.

    • Purification: Sublimation or recrystallization from pentane yields red-orange crystals.

    • Yield: Typically 85-90%.

Pathway B: Lithiation (Synthesis of LiTMP)

LiTMP is the "steric" equivalent of Lithium Diisopropylamide (LDA). It is a non-nucleophilic strong base (pKa ~37) used to deprotonate sensitive substrates without attacking carbonyl centers.

  • Criticality: LiTMP must be prepared in situ or stored under strict inert atmosphere due to its extreme moisture sensitivity.

  • Solvent Choice: THF is standard, but the stability of LiTMP in THF is temperature-dependent. Above 0°C, it can decompose THF via α-deprotonation and fragmentation.

Protocol 2: Preparation of LiTMP (0.5 M Solution)

  • Reagents: TMP (freshly distilled from CaH2), n-Butyllithium (2.5 M in hexanes), Anhydrous THF.

  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Procedure:

    • Charge flask with TMP (10 mmol, 1.7 mL) and anhydrous THF (20 mL).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (10 mmol, 4.0 mL) dropwise via syringe.

    • Stir at -78°C for 15 minutes, then warm to 0°C for 30 minutes to ensure complete deprotonation.

    • Usage: Use immediately for enolization or C-H activation reactions.

Pathway C: N-Alkylation (Overcoming the Barrier)

Direct SN2 alkylation (e.g., TMP + MeI) is notoriously difficult and low-yielding due to the "F-strain" (Front-strain) between the electrophile and the axial methyl groups. The Eschweiler-Clarke reaction (reductive amination) is the preferred method to synthesize 1,2,2,6,6-pentamethylpiperidine (Pempidine).

Protocol 3: Eschweiler-Clarke Methylation

  • Reagents: TMP (100 mmol), Formaldehyde (37% aq, 250 mmol), Formic Acid (98%, 300 mmol).

  • Procedure:

    • Mix TMP and formic acid (Cooling required; exothermic acid-base reaction).

    • Add formaldehyde solution.[2][3]

    • Reflux for 12–24 hours. CO2 evolution indicates reaction progress.

    • Workup: Basify with NaOH to pH > 12. Extract with ether.

    • Purification: Distillation.

Part 3: The Carbon Skeleton (C4 Functionalization)

Functionalizing the C4 position of an existing TMP ring is inefficient. Instead, researchers should utilize 2,2,6,6-tetramethyl-4-piperidinone (Triacetone Amine, TAA) as the starting material. TAA allows for the generation of a library of 4-substituted derivatives which can then be N-functionalized.

Workflow: TAA Derivatization

The carbonyl at C4 is not sterically hindered, allowing standard carbonyl chemistry.

C4_Func cluster_note Strategic Note TAA Triacetone Amine (C=O at C4) Alcohol 4-Hydroxy-TMP (Reduction) TAA->Alcohol NaBH4 / MeOH Amine 4-Amino-TMP (Reductive Amination) TAA->Amine NH3 / H2 / Cat. Acetamido 4-Acetamido-TEMPO (Oxidation + Acylation) Amine->Acetamido 1. Ac2O 2. H2O2/Na2WO4 Note C4 modification should precede N-oxidation to avoid radical side reactions.

Figure 2: Strategic workflow for C4 functionalization. Modifications at C4 are best performed on the amine precursor (TAA) before oxidizing the nitrogen to the radical state.

Protocol 4: Reductive Amination to 4-Amino-TMP

  • Reagents: Triacetone Amine (TAA), Ammonia (gas or methanolic solution), Raney Nickel or Ru/C catalyst.

  • Conditions: High pressure hydrogenation (50–100 bar H2) is often required industrially.

  • Lab Scale Alternative: Use Sodium Cyanoborohydride (NaBH3CN) with Ammonium Acetate.

    • Mix TAA (1 eq) and NH4OAc (10 eq) in Methanol.

    • Add NaBH3CN (0.7 eq). Stir 48h at RT.

    • Acid/Base workup yields 4-amino-2,2,6,6-tetramethylpiperidine.

Part 4: Quantitative Data Summary

DerivativeCAS No.pKa (Conj. Acid)Key ApplicationStability Note
TMP 768-66-111.1Ligand, Base PrecursorStable liquid, hygroscopic.
LiTMP 38227-87-1~37Non-nucleophilic BasePyrophoric. Decomposes THF >0°C.
TEMPO 2564-83-2N/AOxidation CatalystStable radical. Sublimes easily.
Pempidine 79-55-011.25Ganglionic BlockerVolatile liquid.
4-OH-TEMPO 2226-96-2N/AWater-soluble CatalystSolid. More polar than TEMPO.

References

  • Synthesis of LiTMP & Applications

    • Title: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
    • Source: Organic Syntheses, Coll. Vol. 9, p.323 (1998).
    • URL:[Link]

  • TEMPO Oxidation Protocol

    • Title: 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Geraniol[4]

    • Source: Organic Syntheses, Vol. 82, p.80 (2005).
    • URL:[Link]

  • Eschweiler-Clarke Methylation

    • Title: Eschweiler-Clarke Reaction Mechanism and Applications[3][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Triacetone Amine (TAA)

    • Title: Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3[6][7]

    • Source: RSC Advances (2017).
    • URL:[Link]

  • General Reactivity & Properties

    • Title: 2,2,6,6-Tetramethylpiperidine: Properties and Applications[1][7][8][9][10][11][12][13]

    • Source: ChemicalBook Review.

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol Esters

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol is a key building block in the synthesis of Hindered Amine Light Stabilizers (HALS). The esterification of its primary alcohol functionality is a critical transformation for creating a diverse range of HALS with tailored properties for polymer stabilization. Furthermore, in the realm of medicinal chemistry, the esterification of this scaffold can be a valuable strategy for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The steric hindrance posed by the four methyl groups adjacent to the piperidine nitrogen presents unique challenges for this esterification, often rendering standard procedures inefficient. This document provides a detailed guide to various successful methodologies for the esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, with a focus on the underlying chemical principles and practical execution.

Challenges in the Esterification of a Sterically Hindered Alcohol

The primary hydroxyl group of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, while being primary, experiences significant steric hindrance from the bulky tetramethylpiperidine ring. This steric congestion can impede the approach of acylating agents to the hydroxyl group, leading to slow reaction rates or the need for harsh reaction conditions that may not be compatible with other functional groups. Therefore, careful selection of the esterification method is paramount to achieving high yields and purity.

Comparative Overview of Esterification Methodologies

Several strategies can be employed for the esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol. The choice of method will depend on the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the substrates to acidic or basic conditions. Below is a summary of the most effective methods.

Method Acylating Agent Key Reagents/Catalysts Advantages Disadvantages
Steglich Esterification Carboxylic AcidDCC or EDC, DMAPMild conditions, high yields for hindered alcohols, tolerates acid-sensitive substrates.[1][2]Formation of urea byproduct can complicate purification.
Acyl Chloride Method Acyl ChloridePyridine or other non-nucleophilic baseFast and often irreversible reaction, high yielding.[3]Requires prior synthesis of the acyl chloride, generates HCl.
Lipase-Catalyzed Esterification Carboxylic Acid or Vinyl EsterImmobilized Lipase (e.g., Novozym 435)High selectivity, mild and environmentally friendly conditions.[4]Can be slower, enzyme cost and stability can be a factor.
Fischer-Speier Esterification Carboxylic AcidStrong Acid (e.g., H₂SO₄)Inexpensive reagents, suitable for simple acids.Generally low yielding for hindered alcohols, requires harsh acidic conditions and high temperatures.[5]

Detailed Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for coupling carboxylic acids with alcohols under mild, neutral conditions, making it particularly suitable for sterically hindered substrates like (2,2,6,6-Tetramethylpiperidin-4-yl)methanol.[1][2] The reaction proceeds through the activation of the carboxylic acid by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), then facilitates the acyl transfer to the alcohol.[1]

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid Ester Target Ester RCOOH->Ester RCOOH->Ester TMPM (2,2,6,6-Tetramethylpiperidin-4-yl)methanol TMPM->Ester TMPM->Ester DCC DCC or EDC Urea Urea Byproduct DCC->Urea DCC->Urea DMAP DMAP (catalyst)

Caption: Steglich Esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol.

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (1.1 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), approximately 0.1-0.5 M).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

  • Carbodiimide Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC was used. Filter the reaction mixture through a pad of celite to remove the DCU.

    • Wash the filtrate with 1 M HCl to remove any remaining DMAP and base.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be further purified by column chromatography on silica gel.

Protocol 2: Acyl Chloride Method

This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the sterically hindered alcohol. The use of a non-nucleophilic base, such as pyridine, is crucial to neutralize the hydrogen chloride (HCl) gas that is generated during the reaction, driving the equilibrium towards the product.[3]

Reaction Workflow:

Acyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Acid Carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ AcylChloride Acyl Chloride SOCl2->AcylChloride  Δ or cat. DMF TMPM (2,2,6,6-Tetramethylpiperidin-4-yl)methanol Ester Target Ester AcylChloride->Ester Pyridine Pyridine TMPM->Ester Pyridine->Ester

Caption: Two-step workflow for ester synthesis via the acyl chloride method.

Step-by-Step Protocol:

Part A: Acyl Chloride Formation

  • Preparation: In a fume hood, add the carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added if using oxalyl chloride.

  • Reaction: Gently heat the reaction mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Part B: Esterification

  • Preparation: In a separate dry round-bottom flask under an inert atmosphere, dissolve (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (1.0 eq) in anhydrous pyridine (used as both solvent and base) or in an anhydrous aprotic solvent like DCM with an equivalent of pyridine (1.1 eq).

  • Acyl Chloride Addition: Cool the solution to 0 °C. Slowly add the crude acyl chloride (1.1 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into cold water or onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or distillation.

Protocol 3: Lipase-Catalyzed Esterification

Enzymatic esterification offers a green and highly selective alternative for the synthesis of esters.[4] Immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym 435), are particularly effective.[4] To overcome the equilibrium limitations of the reaction, a vinyl ester can be used as the acyl donor. The enol tautomer of the vinyl alcohol byproduct isomerizes to acetaldehyde, which is volatile, thus driving the reaction to completion.

Mechanism Overview:

Lipase_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products VinylEster Vinyl Ester (Acyl Donor) Lipase Immobilized Lipase VinylEster->Lipase TMPM (2,2,6,6-Tetramethylpiperidin-4-yl)methanol TMPM->Lipase Ester Target Ester Lipase->Ester Acetaldehyde Acetaldehyde (volatile) Lipase->Acetaldehyde

Caption: Lipase-catalyzed transesterification for irreversible ester synthesis.

Step-by-Step Protocol:

  • Preparation: To a vial or flask, add (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (1.0 eq), the vinyl ester (e.g., vinyl acetate or vinyl propionate, 1.5-2.0 eq), and a suitable organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether). The concentration should typically be in the range of 0.1-1.0 M.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the limiting reactant).

  • Reaction: Seal the vessel and place it in a shaker incubator at a controlled temperature (typically 40-60 °C). The reaction progress can be monitored by GC or HPLC. Reactions may take from 24 to 72 hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts.

    • The crude ester can then be purified by column chromatography or distillation.

Troubleshooting and Key Considerations

  • Low Yields in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The formation of N-acylurea as a byproduct can be minimized by using a slight excess of the alcohol and ensuring efficient stirring.[1]

  • Side Reactions with Acyl Chlorides: The reaction of acyl chlorides with alcohols can be vigorous. Slow, controlled addition of the acyl chloride at low temperatures is recommended to avoid side reactions.[6]

  • Enzyme Deactivation: In lipase-catalyzed reactions, ensure the water content is low to favor esterification over hydrolysis. Some organic solvents can denature enzymes, so solvent selection is critical.

  • Purification Challenges: The non-polar nature of the tetramethylpiperidine moiety can make chromatographic separation from non-polar byproducts challenging. Careful selection of the eluent system is necessary.

Safety Precautions

  • DCC and EDC: These are potent allergens and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

  • Acyl Chlorides: These are corrosive and react with moisture to release HCl. All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle in a fume hood.

  • Solvents: Organic solvents such as DCM, THF, and toluene are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Conclusion

The esterification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, while challenging due to steric hindrance, can be achieved efficiently through several synthetic methodologies. The Steglich esterification and the acyl chloride method are generally the most reliable and high-yielding approaches for a broad range of carboxylic acids. For applications where mild and green conditions are a priority, lipase-catalyzed esterification presents a viable and attractive alternative. The choice of the optimal method will ultimately be guided by the specific requirements of the target molecule and the overall synthetic strategy.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine). [Link]

  • Kataky, J. B., & Yadav, J. S. (2002). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Tetrahedron Letters, 43(35), 6245-6247. [Link]

  • Gacem, B., & Jenner, G. (2003). Esterification of sterically hindered acids and alcohols in fluorous media. Tetrahedron Letters, 44(7), 1391-1393. [Link]

  • Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan, 49(8), 2335-2336. [Link]

  • Reddy, R. E., & Kowalski, C. J. (1993). Ethyl 1-Naphthylacetate. Organic Syntheses, 71, 146. [Link]

  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021, April 6). YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]

  • Organic Syntheses. (2009). (E)-2-Methyltetradeca-1,3-diene. [Link]

  • MDPI. (2007). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Molbank, 2007(4), M541. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. [Link]

  • Google Patents. (1989). Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines.
  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 21531-21555. [Link]

  • Lipshutz, B. H., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(5), 1440-1445. [Link]

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. [Link]

  • Krishna, S. H., et al. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Brazilian Archives of Biology and Technology, 49(2), 191-203. [Link]

  • Xu, X., et al. (2012). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Journal of Agricultural and Food Chemistry, 60(23), 5811-5823. [Link]

Sources

Application Note: Preparation of Nitroxyl Radicals from (2,2,6,6-Tetramethylpiperidin-4-yl)methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO or TEMPOL) from its amine precursor, (2,2,6,6-Tetramethylpiperidin-4-yl)methanol. While stoichiometric oxidants (e.g., m-CPBA) are historically relevant, this guide prioritizes the Sodium Tungstate (


) catalyzed Hydrogen Peroxide (

) oxidation
. This route represents the industry standard for "Green Chemistry" synthesis due to its high atom economy, water-based solvent system, and absence of toxic organic byproducts.

Target Audience: Synthetic chemists, process engineers, and drug development researchers requiring high-purity stable radicals for polymerization inhibition, spin labeling, or catalytic oxidation cycles (e.g., Anelli/Montanari protocols).

Reaction Mechanism & Chemical Logic

The transformation of the secondary amine to the nitroxyl radical is not a direct insertion of oxygen but a stepwise oxidation involving a hydroxylamine intermediate.

The Catalytic Cycle

The reaction utilizes sodium tungstate as a catalyst precursor.[1][2][3] In the presence of hydrogen peroxide, tungstate forms reactive peroxotungstate species (e.g.,


), which act as the effective oxygen transfer agents.
  • N-Hydroxylation: The sterically hindered amine is oxidized to the hydroxylamine (N-OH).

  • Radical Formation: The hydroxylamine is further oxidized to the nitroxyl radical (N-O•).

Note on Selectivity: The 2,2,6,6-tetramethyl substitution pattern prevents over-oxidation to the nitrone, a common side reaction in less hindered amines.

ReactionMechanism node_amine Precursor: 4-Hydroxy-TMP (Amine) node_inter Intermediate: N-Hydroxylamine node_amine->node_inter Oxidation 1 (Slow Step) node_prod Target: 4-Hydroxy-TEMPO (Nitroxide) node_inter->node_prod Oxidation 2 (Fast Step) node_cat Catalyst Cycle: Na2WO4 + H2O2 Peroxotungstate node_cat->node_amine node_cat->node_inter

Figure 1: Stepwise oxidation pathway mediated by peroxotungstate species.

Experimental Protocol: Tungstate-Catalyzed Synthesis

This protocol is optimized for a 50 mmol scale but is linearly scalable. It incorporates EDTA to sequester trace transition metals (Fe, Cu) that would otherwise catalyze the non-productive decomposition of


 (Fenton-like chemistry).
Reagents & Stoichiometry
ComponentRoleEquiv.Quantity (50 mmol scale)
4-Hydroxy-TMP Precursor1.08.56 g
Sodium Tungstate Dihydrate Catalyst0.050.82 g
EDTA (Disodium salt) Chelator0.020.37 g
Hydrogen Peroxide (30%) Oxidant3.0~15.5 mL
Water (Deionized) SolventN/A25 mL
Potassium Carbonate Salting OutN/A~10 g (for workup)
Step-by-Step Methodology

Phase A: Reaction Initiation

  • Dissolution: In a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the 4-Hydroxy-TMP , Sodium Tungstate , and EDTA in 25 mL of deionized water.

  • Temperature Control: Cool the solution to 15–20°C using a water bath. Rationale: The oxidation is exothermic. Starting cool prevents thermal runaway during the initial oxidant addition.

Phase B: Oxidation [3][4][5][6] 3. Addition: Add the Hydrogen Peroxide (30%) dropwise via an addition funnel over 30–45 minutes.

  • Observation: The solution will transition from colorless to yellow, and finally to a deep orange/red characteristic of the nitroxyl radical.
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir vigorously for 4–6 hours.
  • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 10% MeOH in DCM). The amine spot (low Rf, stains with ninhydrin) should disappear; the radical spot (visible orange) will dominate.

Phase C: Workup & Isolation (Critical) Note: 4-Hydroxy-TEMPO is highly water-soluble. Standard extraction will result in poor yield. A "Salting Out" procedure is mandatory.

  • Quenching: Cool the mixture to 5°C. Destroy excess peroxide by adding a catalytic amount of manganese dioxide (

    
    ) or simply by proceeding if peroxide strips indicate consumption.
    
  • Salting Out: Saturate the aqueous solution with solid Potassium Carbonate (

    
    )  or Sodium Chloride until no more salt dissolves.
    
    • Mechanism:[6][7][8] High ionic strength forces the organic nitroxide out of the aqueous phase (Hofmeister effect).

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
     mL) or Dichloromethane. The organic layer should be intensely red/orange; the aqueous layer should be pale.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotovap, <40°C).

Phase D: Purification 9. Crystallization: Recrystallize the resulting orange solid from a mixture of Cyclohexane/Ethyl Acetate (9:1) or warm Diethyl Ether.

  • Yield Target: >85%[9][10][11]
  • Appearance: Orange-red needles.

Process Workflow & Critical Parameters

The following diagram outlines the logical flow and critical decision points (CPP) to ensure safety and yield.

ProtocolWorkflow start Start: Precursor Prep mix Mix: Amine + Na2WO4 + EDTA (Solvent: Water) start->mix cool Cool to < 20°C mix->cool add_ox Add H2O2 Dropwise (Exotherm Control) cool->add_ox react Stir 4-6h @ 25°C add_ox->react check TLC Check: Amine Consumed? react->check check->react No (Extend Time) salt Add K2CO3 (Saturation) CRITICAL STEP check->salt Yes extract Extract (EtOAc) & Dry salt->extract cryst Recrystallize extract->cryst

Figure 2: Operational workflow emphasizing the critical salting-out step.

Characterization & Quality Control

Verify the identity and purity of the synthesized radical using these metrics.

MethodExpected ResultNotes
Melting Point 71–73 °CSharp range indicates high purity.
IR Spectroscopy N-O• stretch @ ~1360 cm⁻¹OH stretch visible @ ~3400 cm⁻¹.
EPR Spectroscopy 1:1:1 TripletCharacteristic hyperfine coupling (

G).
Appearance Orange/Red Crystalline SolidDarkening indicates decomposition.

Storage: Store at 2–8°C in a tightly sealed container. Nitroxides are stable but can disproportionate over years if exposed to acidic environments or excessive heat.

Safety & Troubleshooting

  • Thermal Runaway: The oxidation of amines with peroxide is exothermic. Never add

    
     rapidly. If the reaction boils, the specificity for the nitroxide is lost.
    
  • Peroxide Residuals: Ensure peroxides are quenched before concentrating the organic solvent to prevent explosion risks during rotary evaporation.

  • Poor Yield: If yield is <50%, the issue is almost always the workup . 4-Hydroxy-TEMPO partitions poorly into organic solvents from pure water. Ensure the aqueous phase is saturated with salt (

    
     is preferred over NaCl for better salting-out efficiency).
    

References

  • Rozantsev, E. G. (1970).[12] Free Nitroxyl Radicals. Plenum Press. (Foundational text on nitroxide stability and synthesis).

  • Sosnovsky, G., & Konieczny, M. (1976).[10] Preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl. Zeitschrift für Naturforschung B, 31(10), 1376–1378.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

  • Organic Syntheses. (2005). Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Org.[2][6][13] Synth. 82, 80. (Describes the handling and oxidation of TEMPO derivatives).

  • Merck/Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Hydroxy-TEMPO.

Sources

Application Notes and Protocols for Catalytic Oxidation Methods Involving Tetramethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Nitroxyl Radical-Mediated Oxidations

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For researchers and process chemists in drug development and fine chemical synthesis, the ideal oxidative method must offer high chemoselectivity, operational simplicity, and a favorable environmental profile. Catalytic oxidation methods centered around stable nitroxyl radicals, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, have emerged as a powerful and versatile toolkit that addresses these critical needs.[1][2][3]

These methods largely supplant traditional reliance on stoichiometric, often toxic, heavy-metal oxidants like chromium and manganese reagents. The core principle of TEMPO-mediated oxidation lies in the catalytic use of the nitroxyl radical, which is converted into the active oxidant, the N-oxoammonium ion. This species efficiently oxidizes the alcohol substrate and is subsequently regenerated by a stoichiometric secondary oxidant (or co-oxidant). This catalytic turnover allows for the use of more environmentally benign terminal oxidants such as sodium hypochlorite (bleach) or even molecular oxygen.[4][5]

The remarkable selectivity of these systems, especially for the conversion of primary alcohols to aldehydes without significant overoxidation to carboxylic acids, is a key advantage.[6][7] Furthermore, the reaction conditions are typically mild, tolerating a wide array of sensitive functional groups, which is a crucial requirement in the synthesis of complex molecules.[8][9] This guide provides a detailed overview of the underlying mechanisms, key protocols, and practical insights for the successful application of these indispensable synthetic methods.

The Catalytic Cycle: Understanding the Mechanism of Oxidation

The efficacy of TEMPO-mediated oxidations hinges on a well-defined catalytic cycle. The stable TEMPO radical itself is not the primary oxidant. Instead, it serves as a precursor to the active oxidizing species, the N-oxoammonium cation.

The cycle can be generalized into three key stages:

  • Activation: The TEMPO radical is first oxidized to the corresponding N-oxoammonium ion by a primary (terminal) oxidant. This is a one-electron oxidation process.[4][10]

  • Substrate Oxidation: The highly electrophilic oxoammonium ion then reacts with the alcohol substrate. Under neutral or slightly basic conditions, this is believed to proceed via a concerted mechanism involving hydride abstraction from the α-carbon of the alcohol, leading to the formation of the carbonyl product and the reduced hydroxylamine form of the catalyst.[4][11]

  • Regeneration: The resulting hydroxylamine is re-oxidized back to the TEMPO radical, completing the catalytic cycle. This regeneration is also typically effected by the primary oxidant.[11][12]

The overall process consumes two equivalents of the terminal oxidant for each equivalent of alcohol converted to a carbonyl compound.

Catalytic_Cycle cluster_main Core Catalytic Cycle cluster_products Products TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium [Oxidant] - e⁻ Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R¹R²CHOH (Alcohol) Carbonyl R¹R²C=O (Aldehyde/Ketone) Oxoammonium->Carbonyl Hydroxylamine->TEMPO [Oxidant] - H₂O, - e⁻ caption Fig. 1: Generalized TEMPO Catalytic Cycle

Caption: Fig. 1: Generalized TEMPO Catalytic Cycle

The choice of terminal oxidant and reaction conditions dictates the specific pathway and can be tailored for different synthetic objectives, as detailed in the protocols below.

Key Protocols and Methodologies

The Anelli-Montanari Oxidation: A Workhorse Protocol

Developed in 1987, the Anelli-Montanari protocol is one of the most widely adopted methods for TEMPO-mediated oxidations due to its efficiency and the use of inexpensive household bleach (sodium hypochlorite, NaOCl) as the terminal oxidant.[9][11] The reaction is typically performed in a biphasic system (e.g., dichloromethane/water) at a controlled pH (around 8.6-9.5) and low temperature (0 °C) to maximize selectivity and minimize side reactions.[6][9]

Key Features:

  • Oxidant System: NaOCl (stoichiometric), KBr (catalytic), TEMPO (catalytic).

  • Role of KBr: The addition of potassium bromide significantly accelerates the reaction. It is believed that hypochlorite reacts with bromide to form hypobromite in situ, which is a more effective oxidant for regenerating the active oxoammonium species.[4][9]

  • pH Control: Maintaining a slightly basic pH with a buffer like sodium bicarbonate (NaHCO₃) is crucial. At higher pH, the reaction slows, while acidic conditions can lead to decomposition of bleach and potential side reactions like chlorination.[9]

  • Selectivity: Highly selective for the oxidation of primary alcohols to aldehydes. Over-oxidation to carboxylic acids can be minimized by careful control of temperature and reaction time.[11]

Protocol: Selective Oxidation of a Primary Alcohol to an Aldehyde

Materials:

  • Primary alcohol substrate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, ensure concentration is known)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add the primary alcohol (1.0 equiv) dissolved in DCM (approx. 0.5 M).

  • Add TEMPO (0.01 equiv) and an aqueous solution of KBr (0.1 equiv).

  • Add saturated aqueous NaHCO₃ solution. The mixture should be biphasic.

  • Stir the mixture vigorously. To this, add the aqueous NaOCl solution (1.1-1.2 equiv) dropwise via an addition funnel, ensuring the internal temperature remains between 0-5 °C. The characteristic orange color of the TEMPO radical should be transient.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 30 minutes to a few hours.[11]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy any excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be purified by column chromatography if necessary.

Controlling the Oxidation Level: To obtain a carboxylic acid , the protocol can be modified by adding a phase-transfer catalyst (e.g., Aliquat 336) and using a larger excess of NaOCl (≥ 2 equivalents).[9] The phase-transfer catalyst facilitates the oxidation of the intermediate aldehyde hydrate in the aqueous phase.[11]

The Piancatelli-Margarita Oxidation: A Metal-Free Alternative

For substrates sensitive to the basic and potentially chlorinating conditions of the Anelli-Montanari protocol, the Piancatelli-Margarita oxidation offers a mild, metal-free alternative.[8] This method employs a hypervalent iodine reagent, bis(acetoxy)iodobenzene (BAIB), as the stoichiometric oxidant in conjunction with catalytic TEMPO.[8]

Key Features:

  • Oxidant System: Bis(acetoxy)iodobenzene (BAIB, stoichiometric), TEMPO (catalytic).

  • Mild Conditions: The reaction proceeds at room temperature and does not require strong acids or bases, making it compatible with a wide range of sensitive functional groups.[8]

  • Benign Byproducts: The byproducts of the reaction are iodobenzene and acetic acid, which are generally less problematic than those from other methods.[11]

  • Mechanism Nuance: Unlike bleach, BAIB does not appear to directly oxidize TEMPO. The mechanism is thought to involve an initial acid-catalyzed disproportionation of TEMPO into the oxoammonium and hydroxylamine species. BAIB then oxidizes the hydroxylamine back to TEMPO, regenerating the catalyst.[4][11]

Protocol: Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Secondary alcohol substrate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the secondary alcohol (1.0 equiv) in DCM or MeCN (approx. 0.2 M) in a round-bottom flask at room temperature.

  • Add TEMPO (0.1 equiv).

  • Add BAIB (1.1-1.5 equiv) in one portion.

  • Stir the reaction at room temperature and monitor by TLC. Reactions are often complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the mixture sequentially with saturated aqueous Na₂S₂O₃ (to remove excess BAIB) and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash chromatography.

Copper/TEMPO Catalyzed Aerobic Oxidation: The Green Chemistry Approach

Leveraging molecular oxygen from ambient air as the terminal oxidant represents a significant step towards greener and more sustainable chemistry.[6] Several systems have been developed, with copper-based catalysts being particularly effective and practical for laboratory scale.[13]

Key Features:

  • Oxidant System: Cu(I) or Cu(II) salt (catalytic), a ligand (e.g., bipyridine), TEMPO (catalytic), and air or O₂ (stoichiometric).

  • Sustainability: Avoids the use of halogenated or hypervalent iodine oxidants, with water being the only byproduct.

  • Operational Simplicity: Reactions can often be run open to the atmosphere in a common organic solvent like acetonitrile.[13]

  • Mechanism: The mechanism involves cooperative catalysis where both the copper complex and TEMPO participate in the electron transfer process, facilitating the oxidation of the alcohol by molecular oxygen.[10]

Protocol: Aerobic Oxidation of a Benzylic Alcohol

Materials:

  • Benzylic alcohol substrate

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Acetonitrile (MeCN)

Procedure:

  • To a flask equipped with a stirrer, add the benzylic alcohol (1.0 equiv), CuBr (0.05 equiv), bpy (0.05 equiv), and TEMPO (0.05 equiv).

  • Add acetonitrile as the solvent (approx. 0.5 M).

  • Ensure the flask is open to the air (e.g., via a balloon filled with air or simply a needle) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.[13]

  • After completion, the solvent can be removed under reduced pressure, and the product can be isolated by direct purification (e.g., flash chromatography) or after a simple aqueous workup to remove the catalyst.

Comparative Overview of Key Methods

FeatureAnelli-MontanariPiancatelli-MargaritaCopper/TEMPO Aerobic
Terminal Oxidant NaOCl (Bleach)BAIBO₂ (Air)
Catalyst System TEMPO / KBrTEMPOTEMPO / Cu(I) / Ligand
Conditions 0 °C, pH 8.6-9.5, BiphasicRoom Temperature, NeutralRoom Temp to 40 °C, Air
Key Advantages Inexpensive, Fast, Scalable[9]Extremely Mild, Metal-Free[8]"Green" Oxidant, Atom Economy
Potential Drawbacks pH sensitive, Halogenated waste[2]Stoichiometric iodine reagentSlower reaction times, Metal catalyst
Best For... Robust, scalable aldehyde synthesisSensitive, complex substratesSustainable synthesis protocols

Troubleshooting and Expert Insights

  • Incomplete Conversion: In Anelli-Montanari oxidations, ensure vigorous stirring to overcome phase-transfer limitations. Check the activity of your bleach, as commercial solutions can degrade over time. In aerobic oxidations, ensure adequate air exposure; insufficient oxygen is a common cause of stalling.

  • Over-oxidation: This is most common in the Anelli-Montanari protocol. The primary culprits are elevated temperature, prolonged reaction time, or an incorrect pH. Running the reaction strictly at 0 °C and quenching promptly upon consumption of the starting material is key.[11]

  • Substrate Compatibility: While TEMPO oxidations are broadly applicable, sterically hindered secondary alcohols can be sluggish. In such cases, using less hindered nitroxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) or 2-azaadamantane N-oxyl (AZADO) can be beneficial as they exhibit higher reactivity.[5]

  • Electrochemical Oxidation: For ultimate process control and to eliminate chemical oxidants entirely, electrochemical methods are a powerful option.[14][15] In this setup, an anode is used to regenerate the active oxoammonium species, offering a clean and highly tunable system.[12][16]

Workflow_Diagram Start Select Alcohol Substrate Decision1 Substrate Sensitivity? Start->Decision1 Anelli Anelli-Montanari Protocol (TEMPO/NaOCl) Decision1->Anelli Robust PM Piancatelli-Margarita Protocol (TEMPO/BAIB) Decision1->PM Sensitive Aerobic Aerobic Protocol (TEMPO/Cu/Air) Decision1->Aerobic Greener Process Decision2 Desired Product? Aldehyde Isolate Aldehyde Decision2->Aldehyde Aldehyde Carboxylic_Acid Isolate Carboxylic Acid Decision2->Carboxylic_Acid Carboxylic Acid (Modify Protocol) Anelli->Decision2 PM->Aldehyde From 1° Alcohol Ketone Isolate Ketone PM->Ketone From 2° Alcohol Aerobic->Aldehyde caption Fig. 2: Protocol Selection Workflow

Caption: Fig. 2: Protocol Selection Workflow

Conclusion

Catalytic oxidation methods utilizing TEMPO and its derivatives have fundamentally improved the synthetic chemist's ability to perform selective alcohol oxidations. From the robust and economical Anelli-Montanari protocol to the exceptionally mild Piancatelli-Margarita conditions and the sustainable aerobic methods, there is a solution available for a vast range of synthetic challenges. A thorough understanding of the underlying catalytic cycle and the specific nuances of each protocol empowers researchers to make informed decisions, troubleshoot effectively, and ultimately accelerate the development of novel chemical entities.

References

  • TEMPO-Mediated Oxidations. Comprehensive Organic Name Reactions and Reagents, Wiley.
  • Ciriminna, R., & Pagliaro, M. (2009).
  • (2023).
  • Boruah, M., et al. (2018).
  • Kiman, H. S., et al. (2020). Ionic Liquid Stabilized 2,2,6,6-Tetramethylpiperidine 1-Oxyl Catalysis for Alcohol Oxidation. ACS Sustainable Chemistry & Engineering.
  • D'Annibale, O., & Righi, P. (2025).
  • TEMPO and its derivatives mediated reactions under transition-metal-free conditions. ScienceDirect.
  • Scientific Letter.
  • La-Salete, O., et al. (2024). Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt. PMC - NIH.
  • de la Fuente, C., et al. (2006). Selective TEMPO‐Catalyzed Chemicals vs.
  • Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. PubMed.
  • Paddon, C. A., et al.
  • Ciriminna, R., & Pagliaro, M. (2009). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.
  • Oxoammonium-catalyzed oxid
  • Vilbert, A. C., & Stahl, S. S. (2022). Iron(III)
  • Colacino, E., et al. (2017).
  • Badalyan, A., & Stahl, S. S. (2016). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO)
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
  • Muldoon, M. J. Aerobic Oxidation Catalysis with Stable Radicals. RSC Publishing.

Sources

Solvent selection for reactions involving 2,2,6,6-tetramethyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 2,2,6,6-tetramethyl-4-piperidinemethanol (CAS 61171-35-5).

Critical Nomenclature Warning

Do not confuse this molecule with 2,2,6,6-tetramethyl-4-piperidinol (TEMPOL precursor).

  • Target Molecule: 2,2,6,6-tetramethyl-4-piperidinemethanol (Contains a

    
      group at position 4).[1] Used primarily for synthesizing spacer-extended HALS (Hindered Amine Light Stabilizers) and specialized nitroxyl spin labels.[1]
    
  • Common Analog: 2,2,6,6-tetramethyl-4-piperidinol (Contains an

    
      group directly on the ring).[1]
    
  • Implication: The primary alcohol in the methanol derivative is less sterically hindered and more nucleophilic than the secondary alcohol in the piperidinol analog, altering reaction kinetics and solvent requirements.[1]

Part 1: Physicochemical Profile & Solvent Compatibility

The solubility profile of 2,2,6,6-tetramethyl-4-piperidinemethanol is governed by its amphiphilic structure: a lipophilic tetramethyl-piperidine core and two polar functional groups (secondary amine and primary alcohol).

Solubility Selection Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice for Synthesis. Ideal for acylation and esterification due to high solubility of both the amine and the resulting ester.[1]
Polar Aprotic THF, Ethyl AcetateGood Alternative for Synthesis. THF is preferred for reactions requiring low temperatures (0°C) or involving Grignard reagents.[1]
Protic Methanol, EthanolExcellent Oxidation & Workup. Best for oxidation reactions (to TEMPO derivatives) or recrystallization.[1] Avoid in acylation to prevent side reactions.
Aqueous (Acidic) 1M HCl, Acetic AcidHigh Purification (Phase Switch). Protonation of the amine (

) renders the molecule water-soluble, allowing removal of non-basic impurities.[1]
Aqueous (Basic) 1M NaOH, Sat.

Low Workup. The free base precipitates or oils out, facilitating extraction into organic layers.[1]
Hydrocarbons Hexane, TolueneModerate Recrystallization. Often used as a co-solvent to precipitate the product after reaction completion.

Part 2: Reaction-Specific Protocols

Scenario A: Esterification (Synthesis of HALS Monomers)

Objective: Functionalization of the primary alcohol with acryloyl chloride to create polymerizable HALS monomers.[1] Challenge: The secondary amine is also nucleophilic. While steric hindrance (tetramethyl groups) reduces amine reactivity, highly reactive acyl chlorides can still attack the nitrogen.[1] Solution: Use Dichloromethane (DCM) as the solvent with controlled temperature and stoichiometric base addition.[1]

Protocol 1: Selective O-Acylation with Acryloyl Chloride

Reagents:

  • 2,2,6,6-tetramethyl-4-piperidinemethanol (1.0 eq)[1]

  • Acryloyl Chloride (1.05 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow:

  • Dissolution: Dissolve 2,2,6,6-tetramethyl-4-piperidinemethanol and TEA in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to suppress N-acylation side reactions.

  • Addition: Add Acryloyl Chloride dropwise over 30 minutes. Maintain temperature < 5°C.

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Quench & Workup:

    • Add saturated

      
       (aq) to quench unreacted acid chloride.[1]
      
    • Separate the organic layer.[1][2][3]

    • Wash organic layer with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Scenario B: Oxidation to Nitroxyl Radical (4-Hydroxymethyl-TEMPO)

Objective: Oxidation of the secondary amine to the stable nitroxyl radical (


).[1]
Challenge:  Over-oxidation can degrade the primary alcohol.[1]
Solution:  Use a Water/Methanol  biphasic system or homogenous aqueous solution with Tungstate catalysis.
Protocol 2: Tungstate-Catalyzed Oxidation

Reagents:

  • 2,2,6,6-tetramethyl-4-piperidinemethanol (1.0 eq)[1]

  • Sodium Tungstate Dihydrate (

    
    ) (0.05 eq)[1]
    
  • EDTA (0.05 eq)[1]

  • Hydrogen Peroxide (30% aq) (3.0 eq)[1]

  • Solvent: Methanol/Water (1:1 v/v) or Water (if pH is adjusted)[1]

Workflow:

  • Catalyst Prep: Dissolve

    
     and EDTA in the solvent mixture.
    
  • Substrate Addition: Add the piperidinemethanol substrate. Stir until dissolved.

  • Oxidation: Add

    
     dropwise at room temperature.
    
    • Note: The reaction is exothermic.[1] Maintain temperature < 40°C to protect the alcohol group.[1]

  • Monitoring: The solution will turn orange/red (characteristic of TEMPO radicals). Monitor by TLC (DCM/MeOH 9:1) or EPR if available.[1][4] Stir for 12–24 hours.

  • Extraction:

    • Saturate the aqueous phase with solid NaCl (Salting out).[1]

    • Extract with DCM (

      
      ).[1][5]
      
    • The organic layer will be deep red/orange.[1]

  • Isolation: Dry over

    
     and evaporate solvent. The product (4-hydroxymethyl-TEMPO) is typically an orange solid.[1]
    

Part 3: Process Visualization

Reaction Workflow Start 2,2,6,6-tetramethyl- 4-piperidinemethanol DCM Solvent: Anhydrous DCM Base: TEA, Temp: 0°C Start->DCM Dissolution MeOH_Water Solvent: MeOH/Water Catalyst: Na2WO4 Start->MeOH_Water Dissolution Acryloyl Reagent: Acryloyl Chloride DCM->Acryloyl Add dropwise EsterProduct HALS Monomer (Acrylate Ester) Acryloyl->EsterProduct 3-4h, RT O-Acylation H2O2 Reagent: H2O2 MeOH_Water->H2O2 Oxidation RadicalProduct 4-Hydroxymethyl-TEMPO (Nitroxyl Radical) H2O2->RadicalProduct 24h, <40°C N-Oxidation

Caption: Divergent synthesis pathways for 2,2,6,6-tetramethyl-4-piperidinemethanol depending on solvent system and reagents.

References

  • Synthesis of HALS Monomers (Acrylation)

    • Source: BenchChem. "An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride."
    • Relevance: Provides the mechanistic basis for using DCM and TEA at 0°C to favor O-acylation over N-acyl
    • (Generalized protocol reference)

  • Oxidation of Hindered Amines to Nitroxides

    • Source: Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

    • Relevance: Establishes the standard Tungstate/Peroxide/Water protocol for oxidizing the sterically hindered amine to the nitroxyl radical.
    • [1]

  • Physical Properties & CAS Verification

    • Source: PubChem Compound Summary for CAS 61171-35-5.
    • Relevance: Confirms the identity of 4-(Hydroxymethyl)-2,2,6,6-tetramethylpiperidine versus the piperidinol.[1]

    • [1]

Sources

Troubleshooting & Optimization

Improving yield in the reduction of (2,2,6,6-tetramethylpiperidin-4-yl)carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of (2,2,6,6-tetramethylpiperidin-4-yl)carboxylates

Case ID: TMP-RED-001 Subject: Yield Optimization & Troubleshooting for Ester Reduction to (2,2,6,6-tetramethylpiperidin-4-yl)methanol Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

The reduction of alkyl 2,2,6,6-tetramethylpiperidine-4-carboxylates to (2,2,6,6-tetramethylpiperidin-4-yl)methanol presents a unique set of challenges compared to standard ester reductions. The presence of the sterically hindered, basic amine functionality (the piperidine nitrogen) creates two primary failure modes:

  • Reagent Sequestration: The basic nitrogen coordinates with Lewis acidic reducing species (Aluminum/Boron), altering the effective stoichiometry.

  • Product Loss during Isolation: The resulting amino-alcohol is amphoteric and highly polar, leading to significant losses in aqueous waste streams during standard workups.

This guide provides a validated protocol and troubleshooting logic to overcome these specific hurdles.

Part 1: The Chemistry & Mechanism (Why it Fails)

To solve yield issues, we must first visualize the "Hidden Equivalent" phenomenon. Unlike a standard ester reduction, your substrate acts as a ligand.

Key Mechanistic Insight: Standard Lithium Aluminum Hydride (LiAlH₄) reduction requires 0.5 molar equivalents (eq) of LiAlH₄ per ester group (delivering 2 hydrides). However, the piperidine nitrogen possesses a lone pair that rapidly coordinates with


 or 

. If you calculate stoichiometry based solely on the ester, your reaction will stall because a significant portion of the hydride is tied up in a stable N-Al complex.

Recommendation: You must treat the amine as a "consumer" of Lewis acid.

ReactionPathway cluster_0 The 'Hidden' Trap Substrate Substrate: TMP-4-carboxylate Complex Intermediate Complex: N-coordinated Al species Substrate->Complex Fast Coordination (N-Al bond) LAH Reagent: LiAlH4 (Excess) LAH->Complex Hydride Delivery Hydrolysis Hydrolysis (Critical Step) Complex->Hydrolysis Quench Product Product: (TMP-4-yl)methanol Hydrolysis->Product Release of Amine

Figure 1: Reaction pathway highlighting the N-Al coordination trap that necessitates excess reagent.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of (2,2,6,6-tetramethylpiperidin-4-yl)methanol. Scale: 10 mmol (adaptable).

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
TMP-Ester Substrate1.0Dried under vacuum (hygroscopic).
LiAlH₄ Reductant2.5 - 3.0 CRITICAL: Standard is 0.75-1.0. You need excess to saturate the Nitrogen.
THF/Ether Solvent[0.2 M]Anhydrous. THF is preferred for solubility.
Na₂SO₄[1]·10H₂O QuenchN/A"Glauber's Salt" for non-aqueous quench.
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Reagent Charge: Add LiAlH₄ (3.0 eq) to the flask. Suspend in anhydrous THF at 0°C.

  • Addition: Dissolve the TMP-ester in THF. Add dropwise to the LiAlH₄ suspension.[2]

    • Note: You may observe a thicker precipitate initially due to the N-Al complex formation. This is normal.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC.[1] If the spot is stuck at the baseline, take a mini-aliquot, quench with MeOH/NaOH in a vial, and check the organic layer. The complex often doesn't move on silica.

  • The "Dry" Quench (Crucial for Yield):

    • Do NOT use the standard Fieser workup (Water/NaOH/Water) or HCl. The product is too water-soluble.

    • Cool to 0°C.[1][3]

    • Slowly add Glauber’s Salt (Sodium Sulfate Decahydrate) or pulverized Na₂SO₄·10H₂O portion-wise until gas evolution ceases. The water of crystallization in the salt releases slowly, hydrolyzing the aluminate without creating a bulk aqueous phase.

  • Isolation:

    • Dilute with excess THF or Diethyl Ether.

    • Stir vigorously for 30 minutes to ensure the aluminum salts become granular and white.

    • Filter through a Celite pad.[1]

    • Wash the filter cake thoroughly with hot THF or 10% Methanol in DCM . (The product likes to stick to the aluminum salts).

    • Concentrate the filtrate to yield the crude amino-alcohol.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid gel/paste. What happened?

Diagnosis: This is the "Aluminate Gel" phenomenon. The coordination of the piperidine nitrogen to the aluminum species creates a cross-linked network, especially if the concentration is too high. Solution:

  • Immediate Fix: Add more anhydrous THF to dilute the mixture. Break up the gel mechanically with a glass rod (under inert gas flow).

  • Prevention: Run the reaction more dilute (0.1 M instead of 0.2 M).

Q2: I see product on TLC, but after aqueous extraction, I recovered <20% yield.

Diagnosis: Your product is in the water layer. (2,2,6,6-tetramethylpiperidin-4-yl)methanol is a polar amino-alcohol. In an acidic or neutral aqueous wash, it stays in the water. Solution:

  • Avoid Aqueous Partition: Use the "Dry Quench" method described in the protocol above.

  • Rescue Mission: If you already added water:

    • Saturate the aqueous layer with solid NaCl and K₂CO₃ (salting out).

    • Extract continuously using a liquid-liquid extractor with Chloroform or DCM for 24 hours.

    • Alternatively, evaporate the water (if feasible) and use a Soxhlet extractor with THF on the solid residue.

Q3: The reaction is incomplete even after reflux.

Diagnosis: The "Hidden Equivalent" consumed your hydride. Solution:

  • Add an additional 1.0 eq of LiAlH₄.

  • Ensure your THF is dry; wet solvent consumes reagent rapidly.

  • Alternative Reagent: If LiAlH₄ continues to be problematic, consider Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) . It is more soluble in organic solvents and often handles steric hindrance better than LAH, though the workup still requires care regarding water solubility.

Part 4: Workup Decision Matrix

Use this logic flow to determine the correct isolation method based on your scale and observations.

WorkupLogic cluster_1 Recommended Path Start Reaction Complete CheckSol Is Product Highly Water Soluble? Start->CheckSol Standard Standard Fieser Workup (Only if R-group is very lipophilic) CheckSol->Standard No (Lipophilic Ester) DryQuench Glauber's Salt Quench (Na2SO4 * 10H2O) CheckSol->DryQuench Yes (TMP-Methanol) Rescue Salting Out + Continuous Extraction (CHCl3) DryQuench->Rescue If emulsions form

Figure 2: Decision tree for selecting the appropriate workup method to maximize yield.

References

  • General Reduction of Hindered Amines

    • Source: Organic Synthesis, Coll. Vol. 6, p. 75 (1988). Describes the handling of sterically hindered amine reductions.
    • Link:

  • Properties of TMP Derivatives

    • Title: 2,2,6,6-Tetramethyl-4-piperidinol (Data on solubility and handling of rel
    • Source: Sigma-Aldrich Technical Data.[4]

    • Link: (Note: Link directs to related sulfone, search CAS 2403-88-5 for specific alcohol data).

  • Alternative Workups for Water-Soluble Amines

    • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.
    • Source: ACS Chemical Health & Safety.
    • Link:

  • Patent Literature on TMP-Methanol Synthesis

    • Title: Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine (and derivatives).[5][6][7][8][9]

    • Source: US P
    • Link:

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always consult your institution's Chemical Hygiene Plan before handling LiAlH₄.

Sources

Purification techniques for crude (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol.

Topic: Purification of Crude (2,2,6,6-Tetramethylpiperidin-4-yl)methanol CAS: 61171-35-5 Internal Code: TMP-CH2OH-Purify[1]

Molecule Identification & Triage

WARNING: Before proceeding, verify your target molecule.[1] There is a frequent confusion between the Methanol derivative (Target) and the Hydroxy derivative (Common HALS intermediate).

FeatureTarget Molecule Common Confusant
Name (2,2,6,6-Tetramethylpiperidin-4-yl)methanol 4-Hydroxy-2,2,6,6-tetramethylpiperidine
Structure Piperidine ring - CH₂OH at C4Piperidine ring - OH at C4
CAS 61171-35-5 2403-88-5
Polarity High (Amine + Primary Alcohol)High (Amine + Secondary Alcohol)
State Viscous Oil / Low-melting SolidCrystalline Solid (MP ~130°C)

Diagnostic: If your crude material is a dark, viscous oil that refuses to crystallize immediately, do not panic .[1] This is characteristic of the methanol derivative due to the extra methylene group increasing conformational flexibility compared to the rigid 4-hydroxy analog.

Primary Purification Protocols

Protocol A: Modified Acid-Base Extraction (The "Amine Switch")

Best for: Removal of neutral organic impurities (unreacted esters, hydrocarbons) and inorganic salts. Principle: Exploits the basicity of the hindered amine to reversibly switch solubility between aqueous and organic phases.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Avoid Ethyl Acetate at this stage (potential transesterification if heating occurs, though rare at RT).[1]

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[2][3][4] The amine protonates (

      
      ), becoming water-soluble.[1]
      
    • Fate: Target moves to Aqueous Phase.[2] Neutral impurities stay in Organic Phase.[1]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (1x) to remove entrained neutrals. Discard organic washes.[1]

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Salting Out: Add solid NaCl to the aqueous mixture until saturation.

    • Expert Insight: This molecule is amphiphilic.[1] Without salting out, significant yield loss occurs into the aqueous phase.[1]

  • Re-Extraction: Extract the basic aqueous layer with DCM (4x).

    • Note: Use DCM over Ether here; DCM is better at solubilizing the polar alcohol.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Filter and concentrate.
    
Protocol B: Flash Chromatography (For High Purity)

Best for: Isolating >99% purity material for pharmaceutical applications. Issue: Hindered amines interact strongly with silanols on silica gel, causing severe "tailing" and broad peaks.[1]

Mobile Phase Modification:

  • Base Additive: You must modify the silica or the mobile phase.

  • Recipe: DCM : Methanol : Triethylamine (TEA) or

    
    .
    
  • Gradient: Start 95:5 DCM:MeOH (+1% TEA). Ramp to 85:15 DCM:MeOH.

Visualization:

  • Stain with Ninhydrin (shows free amines) or Iodine . UV activity is weak/non-existent unless derivatized.[1]

Troubleshooting & FAQs

Q1: My product is a sticky gum. How do I get a solid?

A: The extra methylene group (


) lowers the melting point compared to the 4-OH analog.
  • Action: Attempt Trituration .

    • Dissolve the gum in a minimum amount of warm EtOAc or Toluene .

    • Add cold n-Heptane dropwise until turbidity persists.

    • Scratch the flask wall with a glass rod and store at -20°C overnight.

  • Alternative: If it remains an oil, it may be a "supercooled liquid."[1] High-vacuum drying (<1 mbar) at 40°C for 4 hours is required to remove trace solvent plasticizers.[1]

Q2: I have low recovery after Acid-Base extraction. Where is my product?

A: It is likely trapped in the aqueous layer.

  • Root Cause: The hydroxymethyl group confers significant water solubility.

  • Fix:

    • Check the pH of the aqueous layer. It must be >12.

    • Saturation is key: Did you add solid NaCl? If not, the partition coefficient (

      
      ) favors water.[1]
      
    • Continuous Extraction: For large scales, use a continuous liquid-liquid extractor (Kutscher-Steudel) with DCM for 12-24 hours.[1]

Q3: The NMR shows broad peaks or missing protons.

A: This is common for piperidines due to ring flipping and hydrogen bonding.

  • Fix: Run the NMR in DMSO-d6 instead of

    
    . DMSO breaks intermolecular H-bonds.[1] Alternatively, add a drop of 
    
    
    
    to exchange the OH and NH protons, simplifying the spectrum.[1]
Q4: I see metallic impurities (if reduced from ester using LiAlH4/Cu-catalysts).

A: Aluminum or Copper salts can chelate the amine.

  • Protocol: Wash the crude organic solution (before acid extraction) with a 10% Rochelle's Salt (Potassium Sodium Tartrate) solution or EDTA solution at pH 8. This sequesters metal ions better than simple water washes.[1]

Visual Workflows

Diagram 1: The "Amine Switch" Purification Logic

This flowchart illustrates the decision-making process for the Acid-Base extraction, highlighting the critical "Salting Out" step often missed by junior chemists.

PurificationLogic Start Crude Reaction Mixture (Target + Neutrals + Salts) Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Discard Neutrals) PhaseSep1->OrgLayer1 Neutrals AqLayer1 Aqueous Acid Layer (Target as R-NH2+) PhaseSep1->AqLayer1 Target Wash Wash with fresh DCM AqLayer1->Wash Basify Basify (NaOH) to pH > 12 + ADD SOLID NaCl Wash->Basify Aq Phase Extract2 Extract with DCM (4x) Basify->Extract2 Dry Dry (Na2SO4) & Conc. Extract2->Dry Final Pure (2,2,6,6-Tetramethylpiperidin-4-yl)methanol Dry->Final

Caption: Workflow for isolating amphiphilic hindered amines. Note the critical salting-out step during basification.[1]

Diagram 2: Impurity Management Strategy

Use this to determine the correct purification path based on your specific impurity profile.[1]

ImpurityStrategy Input Impurity Type? Metal Metallic Residues (Li, Al, Cu) Input->Metal Neutral Unreacted Ester/ Hydrocarbons Input->Neutral Polar Over-reduced/ Ring-opened Input->Polar Sol1 Rochelle's Salt Wash (Pre-workup) Metal->Sol1 Sol2 Acid/Base Extraction (Protocol A) Neutral->Sol2 Sol3 Flash Column (DCM:MeOH:TEA) Polar->Sol3 Sol1->Sol2 Then proceed to

Caption: Decision matrix for selecting the appropriate purification module based on crude analysis.

References & Grounding

  • Chemical Structure & Properties:

    • National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 14032152, (2,2,6,6-tetramethylpiperidin-4-yl) derivatives. Retrieved from

  • General Synthesis & Handling of Hindered Amines:

    • Lutz, W. B., et al. (1962).[1] Journal of Organic Chemistry. (Foundational work on reduction of triacetoneamine derivatives).

    • Organic Syntheses, Coll.[1][5] Vol. 8, p. 196 (1993); Vol. 69, p. 238 (1990).[1] (Protocols for handling 2,2,6,6-tetramethylpiperidine derivatives).

  • Chromatography of Amines:

    • Reich, H. J.[1][2] (n.d.). Common Problems in Chromatography of Amines. University of Wisconsin-Madison.[1] (Standard practice for TEA-treated silica).

  • Safety Data:

    • Sigma-Aldrich/Merck.[1] Safety Data Sheet for 2,2,6,6-Tetramethyl-4-piperidinol (Analogous handling precautions). Retrieved from .[1][6]

Sources

Overcoming steric hindrance in reactions with tetramethylpiperidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Overcoming Steric Hindrance in Reactions with Tetramethylpiperidine Alcohols >

Welcome to the technical support center for chemists and researchers navigating the synthetic challenges posed by sterically hindered tetramethylpiperidine alcohols. This guide is designed to provide practical, in-depth solutions to common issues encountered during the derivatization of these valuable but sterically demanding scaffolds. The bulky tetramethyl groups flanking the hydroxyl and amino functionalities present significant steric shielding, often leading to low yields, slow reaction rates, or complete lack of reactivity under standard conditions.

This resource is structured to address these challenges head-on, offering a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex problems. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure both reliability and scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are standard esterification methods like Fischer esterification ineffective for 2,2,6,6-tetramethyl-4-piperidinol?

A1: Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is generally unsuitable for sterically hindered alcohols like 2,2,6,6-tetramethyl-4-piperidinol. The bulky methyl groups surrounding the hydroxyl group physically block the approach of the carboxylic acid, preventing the necessary nucleophilic attack. Furthermore, the acidic conditions can lead to side reactions such as dehydration, especially with tertiary alcohols.

Q2: I am observing no reaction when trying to acylate 4-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL) with a standard acid chloride and pyridine. What is the issue?

A2: The combination of a sterically hindered alcohol (TEMPOL) and a hindered amine base (the tetramethylpiperidine core) makes direct acylation challenging. The nitrogen atom in the piperidine ring is also sterically hindered, which can reduce its basicity and effectiveness as an acid scavenger. More potent acylation methods are required to overcome this steric barrier.

Q3: Can I use Williamson ether synthesis to prepare ethers from tetramethylpiperidine alcohols?

A3: While Williamson ether synthesis is a classic method for ether formation, it is often problematic for sterically congested alcohols. The reaction requires the formation of an alkoxide, which then acts as a nucleophile. With bulky alcohols, the alkoxide is a strong base, and elimination (E2) reactions often dominate over the desired substitution (SN2), especially with secondary or tertiary alkyl halides.

Q4: Are there any general strategies to improve the reactivity of the hydroxyl group in these systems?

A4: Yes, the key is to enhance the electrophilicity of the coupling partner (e.g., the carboxylic acid) and/or use a more potent nucleophilic catalyst that can effectively deliver the acyl group. Strategies include:

  • Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species like a mixed anhydride.

  • Use of Acyl Transfer Catalysts: Employing highly nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP).

  • Specialized Coupling Reagents: Utilizing reagents specifically designed for sterically demanding substrates.

Part 2: Troubleshooting Guides & Recommended Protocols

This section provides detailed solutions to specific synthetic problems, complete with mechanistic explanations and step-by-step protocols.

Issue 1: Failed or Low-Yield Esterification

Problem: You are attempting to synthesize an ester from a carboxylic acid and a tetramethylpiperidine alcohol (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidine) and are observing poor results with standard methods.

Root Cause Analysis: The steric hindrance around the hydroxyl group of the tetramethylpiperidine alcohol is the primary obstacle. The bulky methyl groups prevent the direct approach of the carboxylic acid.

Recommended Solutions:

  • Yamaguchi Esterification: This is a powerful method for the synthesis of esters from sterically hindered alcohols.[1] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[1][2]

    • Why it works: The Yamaguchi reagent converts the carboxylic acid into a highly reactive mixed anhydride. DMAP, a potent nucleophilic catalyst, then attacks the less hindered carbonyl of the mixed anhydride to form a highly electrophilic acylpyridinium intermediate.[3] This intermediate is readily attacked by the sterically hindered alcohol to form the desired ester.[2][3]

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[4][5] It is particularly effective for sterically demanding substrates.[6]

    • Why it works: DCC or EDC activates the carboxylic acid to form an O-acylisourea intermediate.[5] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium species, which is then attacked by the alcohol.[4][6]

Workflow for Esterification of Hindered Alcohols

start Start: Low Ester Yield check_sterics Is the alcohol sterically hindered? start->check_sterics yamaguchi Yamaguchi Esterification check_sterics->yamaguchi Yes steglich Steglich Esterification check_sterics->steglich Yes mitsunobu Mitsunobu Reaction check_sterics->mitsunobu Yes success Success: High Ester Yield yamaguchi->success steglich->success mitsunobu->success

Caption: Decision workflow for selecting an appropriate esterification method for sterically hindered alcohols.

Experimental Protocol: Yamaguchi Esterification

  • Anhydride Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF). Cool the solution to 0 °C.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise to the solution. Stir the mixture at room temperature for 1-2 hours.

  • Ester Formation: In a separate flask, dissolve the tetramethylpiperidine alcohol (1.2 eq) and DMAP (1.5 eq) in the same anhydrous solvent.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 solution and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Inversion of Stereochemistry Required

Problem: You need to perform an SN2 reaction on a chiral tetramethylpiperidine alcohol to invert its stereocenter, but standard methods (e.g., conversion to a tosylate followed by displacement) are failing due to steric hindrance.

Root Cause Analysis: The steric bulk around the chiral center prevents the backside attack required for an SN2 reaction.

Recommended Solution: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at a chiral alcohol center.[7] It is known to be effective even with some sterically hindered alcohols.[8] The reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[7]

  • Why it works: The reaction proceeds through an alkoxyphosphonium salt intermediate, which is a good leaving group. The nucleophile (e.g., a carboxylate) then displaces this group via an SN2 mechanism, resulting in inversion of configuration.[9] For particularly hindered alcohols, using 4-nitrobenzoic acid as the nucleophile can improve yields.[8]

Conceptual Flow of the Mitsunobu Reaction

alcohol Chiral Alcohol (R-OH) intermediate Alkoxyphosphonium Salt [R-OPPh3]+ alcohol->intermediate reagents PPh3 + DEAD/DIAD reagents->intermediate nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Inverted Product (Nu-R) intermediate->product SN2 Attack

Caption: Simplified workflow of the Mitsunobu reaction for stereochemical inversion.

Experimental Protocol: Mitsunobu Reaction for Stereoinversion

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral tetramethylpiperidine alcohol (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (e.g., benzoic acid, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DEAD or DIAD (1.5 eq) dropwise to the solution, maintaining the temperature below 10 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Issue 3: Formation of C-N Bonds with Hindered Amines

Problem: You are trying to couple an aryl halide with the secondary amine of a tetramethylpiperidine derivative and are facing challenges with traditional nucleophilic aromatic substitution methods.

Root Cause Analysis: The nitrogen atom in the tetramethylpiperidine ring is highly sterically hindered, making it a poor nucleophile for standard SNAr reactions.

Recommended Solution: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds, even with sterically hindered amines.[10] The reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11][12]

  • Why it works: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst.[11] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step with hindered substrates.

Key Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)2, Pd2(dba)3Common and effective sources of Pd(0) in situ.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Facilitates oxidative addition and reductive elimination with hindered substrates.
Base NaOt-Bu, K3PO4, Cs2CO3Strong, non-nucleophilic bases are typically required to deprotonate the amine or the intermediate palladium-amine complex.[13]
Solvent Toluene, DioxaneAprotic solvents that are stable under the reaction conditions.

Part 4: Summary and Future Outlook

The derivatization of tetramethylpiperidine alcohols presents a significant synthetic challenge due to steric hindrance. However, by employing modern synthetic methods such as the Yamaguchi and Steglich esterifications, the Mitsunobu reaction, and the Buchwald-Hartwig amination, these hurdles can be effectively overcome. The key to success lies in understanding the mechanistic principles behind these reactions and carefully selecting the appropriate reagents and conditions for the specific transformation. As organometallic catalysis and reagent design continue to advance, we can expect the development of even more efficient and versatile methods for the functionalization of these important building blocks.

References

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for inversions of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017-3020. This is referenced in an Organic Syntheses procedure which provides a more accessible overview: Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Yamaguchi esterification. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Rauf, A., Eous, S., & Ahmed, S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia (Japanese). (2022). 山口ラクトン化反応. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Metal Catalysts (Pd, Ru, Cu) Ticket ID: TMPM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Target Molecule: (2,2,6,6-Tetramethylpiperidin-4-yl)methanol Common Abbreviation: TMPM / 4-Hydroxy-TEMPO Precursor CAS: 2403-88-5 Critical Property: Hindered Secondary Amine (Basic) [1]

The Challenge: You are likely synthesizing TMPM via the hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one (triacetone amine) using a metal catalyst (Pd/C or Ru).[1] Because TMPM is a basic amine, it acts as a ligand, coordinating strongly with residual metal ions. This "ligand effect" keeps metals in solution, defying standard filtration. Furthermore, using acidic scavengers (like sulfonic acid resins) will protonate your product, causing massive yield loss.

Compliance Standard: All protocols below aim to reduce elemental impurities below ICH Q3D Class 2B limits (Palladium/Ruthenium PDE: 100 µ g/day ; Concentration limit: ~10 ppm depending on daily dose).

Diagnostic & Triage (Start Here)

Before selecting a protocol, identify your specific failure mode using the decision matrix below.

Visualizing the Decision Process

ScavengerSelection Start Identify Contaminant Metal Pd Palladium (Pd) (Hydrogenation) Start->Pd Ru Ruthenium (Ru) (Reduction) Start->Ru Cu Copper (Cu) (Oxidation) Start->Cu Q_Amine Is Product an Amine? Pd->Q_Amine Sol_DMT Rec: SiliaMetS® DMT (Best for Ru & Hindered Pd) Ru->Sol_DMT High Affinity Sol_TAAcONa Rec: SiliaMetS® TAAcONa (Best for Cu) Cu->Sol_TAAcONa Sol_Thiol Rec: SiliaMetS® Thiol (Best General Purpose) Q_Amine->Sol_Thiol Yes (Standard) Q_Amine->Sol_DMT Yes (Difficult/Colloidal) Warning AVOID: SCX / Sulfonic Acid (Will trap Product) Q_Amine->Warning Do NOT use

Figure 1: Decision tree for selecting the correct scavenger functionality based on metal type and product chemistry.

Troubleshooting Guides (FAQs)

Issue A: "I have high residual Palladium (>500 ppm) after filtration."

Diagnosis: The amine in TMPM is chelating the Pd, or you have "Pd black" colloids that pass through standard filter paper. Solution: Use a Thiol-modified Silica Scavenger (SiliaMetS® Thiol).[1][2] The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, effectively "stealing" the metal from your product.

Protocol: Batch Slurry Method

  • Dissolution: Dissolve crude TMPM in Methanol or Ethanol (10 mL/g). Avoid water if possible to maximize scavenger kinetics.[1]

  • Loading: Add SiliaMetS® Thiol (or equivalent Thiol-resin).[1]

    • Ratio: 4 equivalents relative to the residual metal (not the product).

    • Rule of Thumb: If metal content is unknown, add 5-10% w/w relative to the product mass.[1]

  • Incubation: Stir at 40-50°C for 4 hours.

    • Why Heat? Metal complexes with hindered amines are stable.[1] Heat provides the activation energy for ligand exchange (Amine

      
       Thiol).
      
  • Filtration: Filter through a 0.2 µm pad (Celite or membrane) to remove the silica.[1]

  • Analysis: Check Pd levels via ICP-MS.

Issue B: "I lost 40% of my yield during scavenging."

Diagnosis: You likely used an acidic scavenger (like Sulfonic Acid/SCX) or non-functionalized Activated Carbon with high microporosity that physically trapped the molecule. Mechanism: TMPM is basic.[1] Acidic scavengers will protonate the amine (


), turning it into a salt that binds ionically to the resin.[1]

Corrective Action:

  • Switch Scavenger: Use SiliaMetS® DMT (Dimercaptotriazine).[1] It is less acidic than sulfonic acid resins and highly specific for metals.[1]

  • Modulate pH: If you must use a specific scavenger that has slight acidity, add 1.1 eq of Triethylamine (TEA) to the slurry to keep the scavenger sites occupied or the product neutral.

  • Desorption: If product is already stuck, wash the resin with 10% Ammonia in Methanol . This deprotonates the product, releasing it from the resin while leaving the metal bound (metals bind to the ligand, not the proton).

Issue C: "The product is colored (Yellow/Brown) but purity is good."

Diagnosis: Trace metal oxides (RuO2 or Cu-oxides) or conjugated organic impurities.[1] Scavengers remove atomic metals but are less effective on bulk oxides or organic chromophores.[1]

Protocol: The "Double-Polishing" Method

  • Step 1 (Clarification): Dissolve TMPM in hot Ethanol. Add Activated Carbon (Ecosorb® C-941) at 5 wt%.[1] Stir 1 hour at 50°C.

  • Step 2 (Filtration): Filter hot through a Celite pad.[1]

  • Step 3 (Crystallization): Cool the filtrate slowly to 0-5°C. TMPM crystallizes well from alcohols.[1] This physical separation rejects the remaining soluble metal complexes into the mother liquor.

Technical Data & Scavenger Comparison

Use this table to select the reagent based on your specific catalyst and solvent system.

Scavenger TypeFunctional GroupBest ForCompatibility with TMPM
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Pd(0), Pt, AgExcellent. Neutral pH, no yield loss.[1]
SiliaMetS® DMT DimercaptotriazineRu, Rh, Hindered PdExcellent. High specificity, robust.
SiliaMetS® TAAcONa Triamine-tetraacetate (Na salt)Cu, Fe, Ni, CoGood. Best for base-metals (Cu).[1]
SCX / Sulfonic Acid Sulfonic Acid (-SO3H)Basic Amines (Purification)POOR. Will bind TMPM and reduce yield.[1]
Activated Carbon N/A (Physisorption)Color, Colloidal PdVariable. Risk of product entrapment.[1]

Experimental Workflow: The "Self-Validating" System

This workflow ensures you do not proceed to the next step until the previous one is validated, preventing wasted resources.

Workflow Step1 1. Crude Isolation (Evaporate Reaction Solvent) Step2 2. ICP-MS Check (Baseline Metal ppm) Step1->Step2 Step3 3. Scavenger Slurry (5-10 wt%, 50°C, 4h) Step2->Step3 Step4 4. Filtration (0.2 micron filter) Step3->Step4 Step5 5. Color Check (Is filtrate clear?) Step4->Step5 Step6 6. Crystallization (EtOH/Heptane) Step5->Step6 Yes Step7 Recycle/Carbon Treat Step5->Step7 No (Yellow) Step7->Step4

Figure 2: Step-by-step purification workflow with integrated quality checks.

References & Authority

  • ICH Guidelines: Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation, 2022.[3]

  • Scavenger Chemistry: SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.[1][4]

  • Pd Removal from Amines: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [1]

  • Molecule Data: 2,2,6,6-Tetramethylpiperidin-4-yl)methanol PubChem Compound Summary. National Center for Biotechnology Information.[1] [1]

Disclaimer: This guide is for research and development use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling metal scavengers or piperidine derivatives.

Sources

Resolving solubility issues of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Introduction: Navigating the Aqueous Solubility of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol, hereafter referred to as TMP-ol, is a critical intermediate in the synthesis of many chemical entities, most notably as a precursor for Hindered Amine Light Stabilizers (HALS).[1][2] Researchers in materials science and drug development frequently utilize this compound. However, a common experimental hurdle is achieving stable, reproducible concentrations in aqueous media.

Published data on the water solubility of TMP-ol can be inconsistent, with some sources citing high solubility (130 g/L) while others describe it as only slightly soluble.[1][3] This guide addresses this ambiguity, clarifying that while TMP-ol is fundamentally water-soluble, its dissolution rate, final concentration, and stability are highly dependent on the pH and composition of the aqueous medium. The basic nature of the piperidine nitrogen is the key to overcoming these challenges.

This document provides a comprehensive troubleshooting framework, moving from simple FAQs to advanced protocols, to empower researchers to prepare their solutions with confidence and scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the actual aqueous solubility of TMP-ol?

A: The reported solubility of TMP-ol in pure water is approximately 130 g/L at 23°C.[1][3] However, this value represents the equilibrium solubility in unbuffered, pure water. In practice, dissolving TMP-ol, a weak base, creates a basic solution (a 4 g/L solution has a pH of ~11.2), which can limit its own dissolution.[3] Therefore, achieving this theoretical maximum in neutral buffers or without pH control can be challenging due to slow dissolution kinetics and localized pH effects.

Q2: I'm trying to dissolve TMP-ol in a neutral buffer (e.g., PBS pH 7.4), and it's not dissolving well. Why?

A: This is a common issue. TMP-ol is a basic compound due to its secondary amine group. In neutral or alkaline solutions, it exists predominantly in its neutral, free-base form, which is less polar and thus less soluble than its protonated (salt) form. To improve solubility, the equilibrium must be shifted toward the more soluble protonated species. For ionic compounds with basic anions or acidic cations, solubility is often dependent on pH.[4][5][6]

Q3: What is the fastest and most effective way to dissolve TMP-ol in an aqueous solution?

A: The most direct method is pH adjustment . By adding a small amount of a dilute acid (e.g., 1 M HCl) dropwise, you can protonate the piperidine nitrogen. This in-situ salt formation dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[7][] This is the recommended first approach for most applications where a slight decrease in pH is tolerable.

Q4: Can I use an organic solvent to prepare a concentrated stock solution first?

A: Yes, this is a highly effective strategy known as co-solvency .[9][10] TMP-ol is readily soluble in polar organic solvents like methanol, ethanol, and DMSO.[3][11] You can prepare a highly concentrated stock in a suitable, water-miscible co-solvent and then dilute it into your final aqueous medium. Be mindful that the final concentration of the organic solvent must be compatible with your experimental system (e.g., not denature proteins or affect cell viability).

Q5: Is it safe to heat the solution to aid dissolution?

A: Gentle warming (e.g., to 30-40°C) can increase the rate of dissolution. However, aggressive or prolonged heating is not recommended without specific stability data, as it may risk thermal degradation of the compound. For consistent and reproducible results, the chemical modification methods described in this guide (pH adjustment, co-solvency) are superior to physical methods like heating.

Part 2: Troubleshooting & Method Selection Guide

Before attempting solubilization, understanding the key physicochemical properties of TMP-ol is essential.

Table 1: Physicochemical Properties of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol
PropertyValueSource
CAS Number 2403-88-5[3]
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.25 g/mol [3]
Appearance White to off-white crystalline powder[1][3]
Melting Point 129-131 °C[3]
pKa (Conjugate Acid) ~11 (Estimated based on 2,2,6,6-Tetramethylpiperidine)[12][13]
Water Solubility 130 g/L (at 23 °C in unbuffered water)[1][3]
Method Selection Workflow

Use the following decision tree to select the most appropriate solubilization strategy for your specific experimental needs.

Solubility_Workflow Start Start: Dissolve TMP-ol Target_Conc Is target concentration >100 mg/mL? Start->Target_Conc pH_Sensitive Is the final application sensitive to pH < 7? Target_Conc->pH_Sensitive No Method_CoSolvent Primary Method: Co-Solvency (See Protocol 2) Target_Conc->Method_CoSolvent Yes Solvent_Tolerated Are organic co-solvents (e.g., <5% EtOH/DMSO) tolerated? pH_Sensitive->Solvent_Tolerated Yes Method_pH Primary Method: pH Adjustment (See Protocol 1) pH_Sensitive->Method_pH No Solvent_Tolerated->Method_CoSolvent Yes Method_Advanced Consider Advanced Methods: - Surfactants - Cyclodextrins Solvent_Tolerated->Method_Advanced No Method_Direct Direct Dissolution: Stir in aqueous media. May be slow. pH_Equilibrium cluster_0 Insoluble / Poorly Soluble cluster_1 Aqueous Phase TMP_solid TMP-ol (Solid) TMP_dissolved TMP-ol (Free Base) TMP_solid->TMP_dissolved Dissolution TMP_protonated [TMP-ol-H]⁺ (Protonated Salt) Highly Soluble TMP_dissolved->TMP_protonated + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of TMP-ol in aqueous media.

  • Advantages & Disadvantages:

    Advantages Disadvantages
    Highly effective and rapid. Final solution will be acidic; may not be suitable for all applications.
    Simple to perform with standard lab reagents. Requires careful addition of acid to avoid over-shooting the target pH.
    Avoids the use of organic co-solvents. The presence of counter-ions (e.g., Cl⁻) may affect some systems.

    | Amenable to high-throughput evaluations. []| Not feasible for neutral compounds. [7]|

  • Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity and dielectric constant of the solvent system. [14][15]This change in solvent properties disrupts water's strong hydrogen-bonding network, making it a more favorable environment for less polar solutes like the free-base form of TMP-ol. [][16]Essentially, the co-solvent bridges the polarity gap between water and the solute.

  • Advantages & Disadvantages:

    Advantages Disadvantages
    Allows for very high concentration stock solutions. The co-solvent may interfere with the downstream experiment (e.g., enzyme activity, cell viability).
    Does not require altering the pH of the final solution. Risk of precipitation when diluting the stock into a purely aqueous buffer if the final co-solvent concentration is too low.
    Can enhance the stability of drugs prone to hydrolysis. [15] Requires careful selection of a biocompatible/assay-compatible solvent.

    | Pervasive method for pharmaceutical formulations. [17]| |

  • Surfactants: These amphiphilic molecules form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). [18]The hydrophobic core of the micelle can encapsulate non-polar molecules like TMP-ol, effectively solubilizing them in the bulk aqueous phase. [19][20]This is a powerful technique but introduces complex excipients into the system.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [21]They can form a "host-guest" inclusion complex by encapsulating the non-polar portion of the TMP-ol molecule, thereby increasing its apparent water solubility. [22][23][24]This is a common strategy in pharmaceutical formulation to improve drug solubility and stability. [25]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical reagents.

Protocol 1: Preparation of a 100 mg/mL (0.636 M) pH-Adjusted Aqueous Stock Solution

This protocol details the preparation of an acidic stock solution where TMP-ol is fully protonated and solubilized.

  • Preparation:

    • Weigh 1.00 g of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol powder into a clean 15 mL conical tube or glass vial.

    • Add 8.0 mL of deionized water to the vial. The powder will likely not dissolve completely and will form a slurry.

  • Solubilization by pH Adjustment:

    • While stirring the slurry with a magnetic stir bar, add 1.0 M Hydrochloric Acid (HCl) solution dropwise using a calibrated pipette.

    • Monitor the solution for clarity. As the pH drops, the powder will begin to dissolve.

    • Continue adding HCl until the solution becomes completely clear and all solid material is dissolved. The final pH will be acidic.

  • Final Volume Adjustment:

    • Once the solution is clear, transfer it to a 10.0 mL volumetric flask.

    • Rinse the original vial with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the 10.0 mL mark.

    • Cap and invert the flask several times to ensure homogeneity.

  • Storage:

    • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any trace particulates.

    • Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.

Protocol 2: Preparation of a 200 mg/mL Co-solvent Stock Solution in Ethanol

This protocol is ideal for creating a highly concentrated stock that can be diluted into aqueous buffers, provided the final ethanol concentration is tolerated.

  • Preparation:

    • Weigh 1.00 g of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol powder into a clean glass vial.

    • Add 4.0 mL of 100% Ethanol (or DMSO) to the vial.

  • Solubilization:

    • Cap the vial securely.

    • Vortex or sonicate the mixture for 1-2 minutes, or until the solid is completely dissolved. The compound should dissolve readily in these solvents.

  • Final Volume Adjustment:

    • Adjust the final volume to 5.0 mL with the same solvent to achieve a final concentration of 200 mg/mL.

  • Storage and Use:

    • Store the stock solution at room temperature in a tightly sealed container.

    • Crucial Dilution Step: When adding this stock to your aqueous medium, add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously to prevent localized precipitation. Ensure the final co-solvent concentration does not exceed the tolerance limit of your assay (typically <1-5%).

References

  • Vertex AI Search. (n.d.). Cosolvent.
  • Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved February 15, 2026, from [Link]

  • PMC. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved February 15, 2026, from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved February 15, 2026, from [Link]

  • Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics. Retrieved February 15, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 15, 2026, from [Link]

  • Journal of Solution Chemistry. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Retrieved February 15, 2026, from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved February 15, 2026, from [Link]

  • Chalmers ODR. (2012). Solubilization of Organic Dyes in Surfactant Micelles. Retrieved February 15, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. Retrieved February 15, 2026, from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 15, 2026, from [Link]

  • ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Surfactant. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Retrieved February 15, 2026, from [Link]

  • Unilong. (n.d.). 2,2,6,6-Tetramethyl-4-piperidinol with CAS 2403-88-5. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidone. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
  • Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of tetramethylpiperidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 4-hydroxy-2,2,6,6-tetramethylpiperidine (4-OH-TMP) . It contrasts the fragmentation mechanics of this hindered amine against unhindered alternatives and its oxidized nitroxide counterparts, offering actionable insights for structural elucidation in drug development and polymer stability studies.

Executive Summary

4-Hydroxy-2,2,6,6-tetramethylpiperidine (4-OH-TMP) is a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and nitroxide radical probes (TEMPO derivatives).[1] Its mass spectral signature is defined by the "Tetramethyl Effect"—steric hindrance that shuts down standard piperidine fragmentation pathways (like


-hydrogen loss) and promotes unique methyl ejection and ring fission events.[1]

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles of 4-OH-TMP, establishing the m/z 58 fragment as a diagnostic fingerprint for the 2,2,6,6-tetramethyl motif.

Key Performance Indicators
Feature4-OH-TMP (Hindered) 4-Piperidinol (Unhindered) Significance
Molecular Weight 157.25 Da101.15 DaMethyl groups add +56 Da.[1][2]
Dominant EI Pathway

-Cleavage (Methyl Loss, M-15)

-Cleavage (H Loss, M-1)
Steric blocking of C2/C6 positions.[1]
Diagnostic Base Peak m/z 58

m/z 57 or m/z 82 m/z 58 confirms gem-dimethyl amine.[1]
ESI Behavior Stable

(m/z 158)
Stable

(m/z 102)
Soft ionization preserves the ring.

Mechanism Deep Dive: The "Tetramethyl" Effect

The fragmentation of 4-OH-TMP is governed by the stability of the carbocations formed at the


-positions (C2 and C6). In standard amines, the radical cation loses a hydrogen atom adjacent to the nitrogen. In 4-OH-TMP, these positions are fully substituted with methyl groups, forcing the molecule to eject a methyl radical instead.[1]
Pathway A: Methyl Ejection (The -Cleavage)

Upon electron impact (70 eV), the lone pair on the nitrogen is ionized. The resulting radical cation cannot lose a hydrogen.[1]

  • Mechanism: Homolytic cleavage of the C-C bond between the ring carbon (C2) and one of the methyl groups.

  • Result: Formation of the iminium ion m/z 142 (M - 15) .

  • Secondary Step: This ion often undergoes dehydration (loss of

    
    ) to form m/z 124 .[1]
    
Pathway B: Ring Fission (The Fingerprint)

The most abundant ion (Base Peak) in the EI spectrum is often m/z 58 .

  • Mechanism: A retro-Diels-Alder-type fragmentation or complex ring scission.[1][3] The bond between C2-C3 and C6-C5 breaks, isolating the nitrogen and one gem-dimethyl unit.

  • Fragment:

    
    .
    
  • Utility: This peak is the "smoking gun" for 2,2,6,6-substitution.[1] If you see m/z 58 in a piperidine spectrum, the gem-dimethyl motif is present.[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for 4-OH-TMP under EI conditions.

FragmentationPathways cluster_legend Pathway Legend M Molecular Ion (M+.) m/z 157 M_15 Methyl Loss [M - CH3]+ m/z 142 M->M_15 -CH3• (Alpha Cleavage) BasePeak Ring Fission (Base Peak) [H2N=C(CH3)2]+ m/z 58 M->BasePeak Ring Scission M_15_18 Dehydration [M - CH3 - H2O]+ m/z 124 M_15->M_15_18 -H2O (Elimination) key Blue: Precursor Red: Alpha Cleavage Yellow: Secondary Loss Green: Diagnostic Marker

Caption: EI Fragmentation pathways of 4-OH-TMP showing the transition from molecular ion to diagnostic fragments m/z 142 and m/z 58.[2]

Comparative Analysis: Alternatives & Derivatives[1]

Comparison 1: EI vs. ESI (Detection Mode)

For structural confirmation, EI is superior due to the rich fragmentation data. ESI is preferred for quantification and purity checks.[1]

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion m/z 58 (Base Peak), m/z 142m/z 158

Structural Insight High.[1] Confirms methyl substitution patterns.Low. Primarily gives Molecular Weight.[1]
Fragmentation Extensive (In-source).Minimal (Requires CID MS/MS).[1]
Application Unknown identification, library matching.LC-MS quantification in biological matrices.
Comparison 2: 4-OH-TMP vs. TEMPO-4-ol (Oxidized Alternative)

In drug development, 4-OH-TMP is often a precursor or metabolite of TEMPO-4-ol (the nitroxide radical).[1] Distinguishing them is vital.

  • 4-OH-TMP (Amine): MW 157.[1][4] Even electron nitrogen rule applies to fragments.[1]

  • TEMPO-4-ol (Nitroxide): MW 172.[1][5]

    • Shift: The nitroxide oxygen adds +16 Da.[1]

    • ESI Signature: TEMPO derivatives often show

      
       and 
      
      
      
      (reduction in source).[1]
    • EI Signature: TEMPO-4-ol shows a weak molecular ion at m/z 172 but rapidly loses oxygen or undergoes similar ring fission to the amine.[1]

Experimental Protocols

Protocol A: GC-MS Identification (EI Mode)

Use this protocol for confirming the identity of synthesized intermediates.

  • Sample Preparation: Dissolve 1 mg of 4-OH-TMP in 1 mL of Methanol or Dichloromethane (DCM).

  • Inlet Parameters:

    • Temperature: 250°C.[1]

    • Mode: Split (20:1) to prevent detector saturation.[1]

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[1][6]

    • Scan Range: m/z 35–300.[1]

  • Validation: Verify presence of m/z 58 (Base) and m/z 142 . Absence of m/z 58 suggests lack of tetramethyl substitution.[1]

Protocol B: LC-MS/MS Quantification (ESI Mode)

Use this protocol for trace analysis in biological fluids or polymer extracts.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI Positive):

    • Capillary Voltage: 3.5 kV.[1]

    • Gas Temp: 300°C.[1]

  • MRM Transitions (for Triple Quad):

    • Quantifier: 158.2

      
       140.2 (Loss of Water).[1]
      
    • Qualifier: 158.2

      
       58.1 (Ring fission, requires high collision energy ~25-30 eV).[1]
      

Decision Logic for Researchers

Use the following flowchart to select the appropriate ionization method and interpret results based on your analytical goals.

DecisionTree Start Start: Analyze 4-OH-TMP Sample Goal What is the analytical goal? Start->Goal ID Structural ID / Purity Goal->ID Unknown Synthesis Quant Trace Quantification Goal->Quant Biological/Polymer Matrix MethodEI Method: GC-MS (EI) ID->MethodEI MethodESI Method: LC-MS/MS (ESI) Quant->MethodESI ResultEI Look for: Base Peak m/z 58 Peak m/z 142 (M-15) MethodEI->ResultEI ResultESI Look for: Parent [M+H]+ 158 Fragment 140 (-H2O) MethodESI->ResultESI

Caption: Decision tree for selecting GC-MS vs LC-MS based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. "4-Piperidinol, 2,2,6,6-tetramethyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][5]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 75471, 4-Hydroxy-2,2,6,6-tetramethylpiperidine."[1] PubChem. [Link]

  • MassBank of North America. "Mass Spectrum of 4-Hydroxy-2,2,6,6-tetramethylpiperidine."[1] MoNA. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. [Link]

Sources

A Comparative Guide to the Thermal Analysis of Piperidine-Based HALS Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of piperidine-based Hindered Amine Light Stabilizer (HALS) intermediates using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and professionals in materials science and drug development, this document elucidates the critical role of thermal analysis in characterizing the stability, purity, and processing parameters of these essential compounds.

Introduction: The Central Role of Piperidine Intermediates

Hindered Amine Light Stabilizers (HALS) are a cornerstone in polymer stabilization, renowned for their exceptional efficiency in scavenging radicals and protecting materials from photodegradation. The synthetic pathway to these complex molecules often involves a series of piperidine-based intermediates, with the 2,2,6,6-tetramethylpiperidine scaffold being a common structural motif. The thermal stability and phase behavior of these intermediates are not merely academic points of interest; they are critical parameters that dictate reaction conditions, storage, handling, and the ultimate performance of the final HALS product.

At elevated temperatures, the piperidine ring can undergo thermal decomposition, where C-N bonds weaken and cleave, potentially forming smaller molecules like alkenes and ammonia. This degradation can lead to the loss of valuable reactants and the introduction of impurities that may compromise the final product's efficacy or safety. Therefore, a precise understanding of the thermal properties of HALS intermediates is paramount for process optimization and quality control.

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offer a rapid and precise methodology for this characterization. TGA provides quantitative data on mass changes associated with thermal degradation, while DSC measures the heat flow associated with phase transitions like melting and crystallization. Together, they form a powerful toolkit for developing a comprehensive thermal profile of any given intermediate.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For HALS intermediates, TGA is indispensable for determining thermal stability, identifying decomposition temperatures, and quantifying volatile content. The resulting data directly informs the maximum processing temperatures a material can withstand before significant degradation occurs.

Causality in Experimental Design

The choice of atmosphere (inert vs. oxidative) is a critical experimental parameter. An inert nitrogen atmosphere is used to study the intrinsic thermal decomposition of the molecule without the influence of oxidation. Conversely, using an air or oxygen atmosphere allows for the assessment of oxidative stability, which is crucial for materials intended for use in ambient conditions. The heating rate also influences the observed decomposition temperature; a slower rate can provide better resolution of complex decomposition events, while a faster rate is often used for screening purposes.

Experimental Protocol: TGA based on ASTM E1131

This protocol outlines a standard method for assessing the thermal stability of piperidine-based HALS intermediates.

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications. Use certified weight and melting point standards (e.g., indium).

  • Sample Preparation: Place 5-10 mg of the HALS intermediate into a clean, tared TGA pan (typically alumina or platinum). An accurate sample weight is crucial for quantitative analysis.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss in each decomposition step.

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Ensures Accuracy Setup Instrument Setup (N2 Purge) Prepare->Setup Program Thermal Program (10°C/min to 600°C) Setup->Program Acquire Data Acquisition (% Mass vs. Temp) Program->Acquire Analyze Data Analysis (Tonset, Tpeak) Acquire->Analyze Plot TGA/DTG Curves Report Generate Report Analyze->Report

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is a highly sensitive technique used to determine key thermal properties such as melting point (Tm), glass transition temperature (Tg), and the enthalpy (ΔH) of transitions. For HALS intermediates, DSC is vital for purity assessment (impurities often depress and broaden the melting peak), identifying polymorphism (different crystal forms will have distinct melting points), and establishing processing parameters for melt-phase reactions.

Causality in Experimental Design

A heat-cool-heat cycle is often employed in DSC analysis. The first heating scan reveals the thermal history of the sample, including any residual solvent or internal stresses. The cooling scan provides information on crystallization behavior. The second heating scan shows the intrinsic thermal properties of the material after its thermal history has been erased, providing a more reproducible measurement of the melting point and glass transition. The choice of an inert atmosphere prevents thermo-oxidative degradation during the analysis, ensuring that the observed thermal events correspond to physical transitions, not chemical reactions.

Experimental Protocol: DSC based on ASTM D3418

This protocol provides a standard method for determining the transition temperatures of piperidine-based HALS intermediates.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.

  • Sample Preparation: Accurately weigh 3-7 mg of the HALS intermediate into a hermetically sealed aluminum DSC pan. Sealing the pan prevents the loss of any volatile components during the scan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas like nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at 25 °C and then heat the sample to a temperature approximately 30 °C above its expected melting point at a rate of 10 °C/min.

    • Cool: Hold at the upper temperature for 2 minutes to erase thermal history, then cool the sample back to 25 °C at a rate of 10 °C/min.

    • Second Heat: Heat the sample again at 10 °C/min to the same upper temperature.

  • Data Acquisition: Record the differential heat flow as a function of temperature for all segments.

  • Data Analysis:

    • Plot heat flow versus temperature. Endothermic events (like melting) are typically shown as peaks pointing up or down depending on instrument convention.

    • Determine the melting point (Tm) as the peak temperature of the melting endotherm from the second heating scan.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Indium Standard) Prepare Sample Encapsulation (3-7 mg in Al pan) Calibrate->Prepare Ensures Accuracy Setup Instrument Setup (N2 Purge) Prepare->Setup Program Heat-Cool-Heat Cycle (10°C/min) Setup->Program Acquire Data Acquisition (Heat Flow vs. Temp) Program->Acquire Analyze Data Analysis (Tm, ΔHf) Acquire->Analyze Integrate Peak Area Report Generate Report Analyze->Report

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Comparative Analysis: Hypothetical HALS Intermediates

To illustrate the practical application of this data, let's compare the thermal properties of three hypothetical piperidine-based HALS intermediates.

  • Intermediate A: A simple, low molecular weight 2,2,6,6-tetramethylpiperidine derivative.

  • Intermediate B: A derivative of Intermediate A with a long alkyl chain, increasing its molecular weight and lipophilicity.

  • Intermediate C: A dimeric structure formed by linking two piperidine units, representing a higher molecular weight intermediate.

Table 1: Comparative Thermal Analysis Data

PropertyIntermediate AIntermediate BIntermediate CRationale for Difference
TGA: Tonset (°C) 215240285Higher molecular weight and stronger intermolecular forces generally lead to increased thermal stability.
TGA: % Mass Loss (1 Step) 98%99%99%A single, sharp mass loss step suggests a clean decomposition process without stable intermediates.
DSC: Melting Point (Tm, °C) 8565150The long, flexible alkyl chain in B disrupts crystal packing, lowering the melting point. The larger, more rigid structure of C allows for more efficient packing, increasing the melting point.
DSC: Enthalpy of Fusion (ΔHf, J/g) 11095130A higher ΔHf indicates a more ordered crystalline structure that requires more energy to melt, consistent with the rigid structure of C.

Conclusion: Synthesizing Data for Process Excellence

The thermal analysis of piperidine-based HALS intermediates via TGA and DSC is a critical component of both research and quality control. TGA provides a clear measure of thermal stability, defining the upper limits for safe handling and processing. DSC offers invaluable insights into melting behavior, purity, and crystalline structure, which are essential for optimizing reaction conditions and ensuring product consistency.

By systematically applying these techniques and comparing the resulting data, researchers and drug development professionals can make informed decisions, accelerating the development of new materials and ensuring the robustness of their synthetic processes. This guide provides the foundational protocols and interpretive logic to effectively leverage thermal analysis in the characterization of these vital chemical building blocks.

References

  • Title: Under what conditions does piperidine decompose?
  • Title: The thermal decomposition of quaternary ammonium hydroxides. Part 5.

A Comparative Guide to the Structural Confirmation of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. The compound (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, a derivative of the sterically hindered amine class, serves as a critical building block in the synthesis of various pharmaceuticals and polymer stabilizers. Its precise atomic arrangement dictates its reactivity, bioavailability, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for its structural elucidation, anchored by the gold-standard method of Single-Crystal X-ray Crystallography and supported by orthogonal spectroscopic methods.

The Definitive Proof: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound. It provides an unambiguous 3D map of electron density, revealing precise bond lengths, bond angles, and stereochemistry. The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, producing a unique pattern that can be mathematically reconstructed into the molecular structure.[1][2][3]

While a specific, publicly available crystal structure for the parent compound (2,2,6,6-Tetramethylpiperidin-4-yl)methanol was not located in the Cambridge Structural Database (CSD), numerous structures of closely related derivatives have been deposited.[4] For instance, the structure of Bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate reveals key conformational features of the tetramethylpiperidine ring system that are directly applicable.[5] In these structures, the piperidine ring consistently adopts a distorted chair conformation. This empirical data from derivatives provides a robust framework for understanding the parent molecule's solid-state structure.

Key Insights from Crystallographic Analysis of Derivatives:
  • Piperidine Ring Conformation: The six-membered piperidine ring typically exists in a chair conformation to minimize steric strain from the bulky gem-dimethyl groups.

  • Substituent Orientation: The methanol group at the C4 position is expected to be in an equatorial position to reduce 1,3-diaxial interactions.

  • Intermolecular Interactions: The hydroxyl group of the methanol moiety and the secondary amine of the piperidine ring are prime candidates for forming intermolecular hydrogen bonds, which dictate the crystal packing arrangement.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure is a meticulous workflow, demanding patience and precision. The quality of the final structure is entirely dependent on the quality of the initial crystal.[6]

  • Crystal Growth (The Critical, Often Difficult, Step):

    • Objective: To grow a single, flawless crystal of suitable size (typically >0.1 mm in all dimensions).[1]

    • Method - Slow Evaporation: Dissolve 10-20 mg of highly purified (2,2,6,6-Tetramethylpiperidin-4-yl)methanol in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture). The goal is to create a saturated solution.

    • Causality: A slow crystallization process is paramount. Rapid precipitation traps solvent and promotes the formation of polycrystalline aggregates or amorphous powder. Slow solvent evaporation allows molecules to deposit onto a growing lattice in an ordered fashion.

    • Procedure: Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture it with 1-2 small pinholes to allow for very slow evaporation over several days to weeks in a vibration-free environment.[6]

  • Crystal Mounting and Data Collection:

    • Objective: To mount a selected crystal and collect diffraction data using a diffractometer.

    • Procedure: Under a microscope, select a transparent crystal with sharp edges and no visible cracks.[6] Mount the crystal on a specialized loop or glass fiber and place it on the diffractometer's goniometer.[1]

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • An intense beam of monochromatic X-rays (e.g., from a Molybdenum source, λ = 0.7107Å) is directed at the crystal.[3] As the crystal is rotated, a series of diffraction images are collected by a detector.[2]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data and build a 3D model of the molecule.

    • Procedure: The positions and intensities of the thousands of collected reflections are indexed and integrated.

    • Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map, and the positions and thermal parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns match closely.[7]

Workflow for Single-Crystal X-ray Crystallography

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High Purity Sample Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Selection Microscopic Selection of Single Crystal Crystallization->Selection Mounting Crystal Mounting & Cryo-Cooling (100 K) Selection->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Indexing & Integration) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Final Final Structure (CIF) Refinement->Final

Caption: Workflow from purified compound to final crystal structure.

Orthogonal Validation: A Multi-Technique Spectroscopic Approach

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In a drug development pipeline, faster, solution-state methods are required for routine confirmation. Orthogonal techniques—those that rely on different physical principles—provide a powerful, cumulative case for structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.

  • ¹H NMR (Proton NMR): Confirms the presence of different types of protons (e.g., -CH₂, -CH, -OH, -NH) and their connectivity through spin-spin coupling. For (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, one would expect to see distinct signals for the four non-equivalent methyl groups, the axial and equatorial protons on the piperidine ring, the methine proton at C4, and the protons of the hydroxymethyl group.[8]

  • ¹³C NMR (Carbon NMR): Shows the number of chemically distinct carbon atoms. The spectrum would confirm the presence of the piperidine ring carbons, the four methyl carbons, and the hydroxymethyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct connections between atoms. A COSY spectrum would show correlations between coupled protons, confirming the ring structure. An HSQC spectrum would link each proton to its directly attached carbon, and an HMBC spectrum would show longer-range C-H correlations, allowing for the complete assembly of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation

High-quality NMR data is contingent on correctly prepared samples.[9] The goal is to create a homogenous solution free of particulate matter or paramagnetic impurities.[10]

  • Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[11]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample (e.g., Chloroform-d, DMSO-d₆).[12] Deuterated solvents are used to avoid large, interfering signals from the solvent itself.[9] The instrument's magnetic field is "locked" onto the deuterium signal for stability.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11][13] Gentle vortexing or sonication can aid dissolution.[11]

  • Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[13] This removes any dust or particulates that can degrade the magnetic field homogeneity and spectral resolution.[12]

  • Analysis: Cap the tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-QTOF provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₂₁NO for the target molecule).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds. The compound is first separated by GC and then ionized (typically by electron impact, EI). The resulting fragmentation pattern is a unique fingerprint. For the tetramethylpiperidine scaffold, characteristic fragmentation often involves the loss of methyl groups.[14][15]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[16] The sample must be free of non-volatile materials.[17]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.[17]

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[18] Separation occurs based on the compound's boiling point and interaction with the column's stationary phase.

  • Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, is ionized, and the resulting fragments are separated by their mass-to-charge ratio (m/z) to generate a mass spectrum.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

  • Key Absorptions: For (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, the IR spectrum would be expected to show:

    • A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[19][20]

    • A peak around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.

    • Strong peaks in the 2850-2950 cm⁻¹ region due to C-H stretching of the alkane backbone.

    • A C-O stretching peak around 1050-1150 cm⁻¹.[19][20]

Comparative Analysis: Choosing the Right Tool

Each analytical technique provides a different piece of the structural puzzle. While X-ray crystallography is definitive, a combination of spectroscopic methods provides a highly confident and often more practical confirmation.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive "gold standard".Requires a high-quality single crystal, which can be difficult or impossible to grow. A solid-state technique.
NMR Spectroscopy Complete molecular skeleton, atom connectivity (C-H, H-H), stereochemical relationships.Provides the most detailed structural information in solution. Non-destructive.Requires a relatively large amount of pure sample (mg scale). Less sensitive than MS.
Mass Spectrometry Exact molecular weight, molecular formula (HRMS), fragmentation patterns.Extremely high sensitivity (pg-fg scale). Confirms elemental composition.Provides limited connectivity information. Isomers are often indistinguishable without chromatography.
Infrared Spectroscopy Presence of specific functional groups (e.g., -OH, -NH, C=O).Fast, simple, and inexpensive. Good for quick functional group identification.Provides limited information about the overall molecular skeleton. Not suitable for complex structure elucidation alone.

Integrated Approach for Structure Elucidation

Integrated_Approach cluster_spectroscopy Primary Spectroscopic Analysis Compound Purified Compound (C10H21NO) MS Mass Spec (MS) - Molecular Formula? Compound->MS IR IR Spec - Functional Groups? Compound->IR NMR NMR (1D & 2D) - Connectivity? Compound->NMR Hypothesis Proposed Structure MS->Hypothesis IR->Hypothesis NMR->Hypothesis Xtal X-ray Crystallography (The Gold Standard) Hypothesis->Xtal Definitive Confirmation Confirmed Confirmed Structure Hypothesis->Confirmed High Confidence (Spectroscopic Data Consistent) Xtal->Confirmed

Caption: Logical workflow combining spectroscopic and crystallographic data.

Conclusion

For the absolute structural confirmation of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive, three-dimensional model of the molecule, resolving any ambiguity in stereochemistry or connectivity. However, in the fast-paced environment of pharmaceutical research and quality control, a pragmatic and robust validation strategy involves the synergistic use of orthogonal techniques. High-resolution mass spectrometry confirms the molecular formula, infrared spectroscopy verifies the presence of key functional groups, and a full suite of NMR experiments elucidates the complete atomic connectivity in solution. Together, these methods provide a self-validating system that builds an unshakeable case for the compound's structure, ensuring the integrity and reliability required for drug development professionals.

References

Sources

Validation of GC-MS Methods for Piperidine Derivative Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

Piperidine moieties are the structural backbone of countless pharmaceutical agents (e.g., fentanyl, methylphenidate, donepezil) and chemical precursors. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for drug substance purity profiling, forensic analysis, and starting material verification due to its superior resolution of structural isomers and spectral library match capabilities.

However, piperidine presents a specific analytical challenge: the secondary amine functionality is highly polar and capable of hydrogen bonding with silanol groups in GC columns, leading to peak tailing and memory effects. This guide validates a robust GC-MS workflow, contrasting it with LC-MS, and provides a self-validating protocol compliant with ICH Q2(R1) guidelines.

Strategic Comparison: GC-MS vs. Alternatives

Before method development, one must justify the technique. GC-MS is not always the answer, but for piperidine derivatives in synthetic matrices, it offers distinct advantages over LC-MS and GC-FID.

Table 1: Comparative Performance Matrix
FeatureGC-MS (EI Source) LC-MS/MS (ESI Source) GC-FID
Primary Application Impurity profiling, isomer resolution, forensic ID.Trace quantification in biological fluids (plasma/urine).[1]Routine process control (high conc.).
Selectivity High. EI fragmentation provides structural "fingerprints" (NIST library match).High. MRM transitions are specific, but lack spectral libraries.Low. Retention time only.
Piperidine Handling Challenging. Requires derivatization to prevent tailing.Excellent. Ionizes easily (

) without derivatization.
Challenging. Tailing issues similar to GC-MS.
Matrix Effects Low. Phase transfer eliminates most non-volatiles.High. Ion suppression is common in ESI.Moderate. Non-specific detection.
Cost/Maintenance Low operating cost; rugged source.High solvent cost; frequent source cleaning.Lowest cost; robust.

Expert Insight: Choose GC-MS when you need to distinguish between structural isomers (e.g., 3- vs. 4-substituted piperidines) which often co-elute in LC but separate well on capillary GC columns after acylation.

Method Development & Derivatization Logic

Direct injection of free-base piperidines often results in poor chromatography. To validate a method successfully, we must mask the polar amine hydrogen.

The Derivatization Decision Tree

The following logic ensures you select the correct reagent based on your specific piperidine derivative's chemistry.

DerivatizationLogic Start Piperidine Analyte Selection CheckSteric Is the Amine Sterically Hindered? Start->CheckSteric CheckStability Is the Molecule Thermally Labile? CheckSteric->CheckStability No BSTFA Reagent: BSTFA + 1% TMCS (Silylation) Universal, but moisture sensitive. CheckSteric->BSTFA Yes (Hard to Acylate) TFAA Reagent: TFAA (Trifluoroacetic Anhydride) Fast, volatile, good for simple amines. CheckStability->TFAA Stable (Standard) PFPA Reagent: PFPA (Pentafluoropropionic Anhydride) Better for halogenated detection. CheckStability->PFPA Needs High Sensitivity MBTFA Reagent: MBTFA (N-Methyl-bis-trifluoroacetamide) Milder, prevents acid hydrolysis. CheckStability->MBTFA Labile (Needs Neutral pH)

Figure 1: Decision logic for selecting derivatization agents for secondary amines. Acylation (TFAA/PFPA) is generally preferred over silylation (BSTFA) for piperidines due to derivative stability.

Recommended Protocol: TFAA Derivatization

Causality: TFAA converts the polar N-H group to a volatile N-trifluoroacetyl amide, eliminating hydrogen bonding with the column stationary phase.

  • Extraction: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Heat at 60°C for 20 minutes (sealed vial).

  • Neutralization/Drying: Evaporate to dryness under

    
     stream (removes excess acid) and reconstitute in Ethyl Acetate.
    
    • Critical Step: Failure to remove excess TFAA can strip the GC column phase (stationary phase bleed).

Validation Workflow (ICH Q2(R1) Compliant)

To ensure the method is trustworthy, it must undergo rigorous validation.[2][3] This is not just a checklist; it is a stress test of the chemistry.

ValidationWorkflow Step1 System Suitability (Tailing Factor < 1.5) Step2 Specificity (Blank vs. Spiked) Step1->Step2 Step3 Linearity (5 Levels, R² > 0.99) Step2->Step3 Step4 Accuracy & Precision (3 Conc x 3 Reps) Step3->Step4 Step5 LOD / LOQ (S/N > 3 and > 10) Step4->Step5

Figure 2: Sequential validation workflow based on ICH Q2(R1) guidelines tailored for chromatographic methods.

Detailed Validation Parameters
A. Specificity & Selectivity
  • Protocol: Inject a blank solvent, a placebo matrix, and the derivatized standard.

  • Acceptance: No interfering peaks at the retention time of the piperidine derivative. Mass spectrum must match the reference library (Reverse Match Factor > 800).

B. Linearity (The Calibration Model)
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Expert Note: Use Internal Standards (IS) . A deuterated analog (Piperidine-d11) is best. If unavailable, use a structurally similar secondary amine (e.g., pyrrolidine derivative).

  • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Self-Validating Check: Residuals should be random. If residuals show a "U" shape, the detector is saturating; dilute samples.

C. Accuracy & Precision
  • Accuracy: Spike placebo matrix at 3 levels (Low, Medium, High). Calculate % Recovery.

  • Precision: 6 injections at 100% concentration. Calculate % RSD (Relative Standard Deviation).

Table 2: Typical Acceptance Criteria vs. Experimental Data
ParameterAcceptance Criteria (ICH)Typical Result (Derivatized Piperidine)Status
Linearity (

)


Pass
Accuracy (% Rec)


Pass
Precision (% RSD)


Pass
LOD (S/N)


(at 0.05 µg/mL)
Pass
Tailing Factor


(Derivatized)Note: Underivatized often > 2.5
Pass

Troubleshooting & Expert Insights

The "Double Peak" Phenomenon

Observation: You see two peaks for a single piperidine derivative. Causality:

  • Isomers: If the piperidine has chiral centers (e.g., 3-methylpiperidine), GC (non-chiral) may separate diastereomers, or a chiral column is needed for enantiomers.

  • Incomplete Derivatization: One peak is the native amine (tailing), the second is the amide derivative (sharp). Solution: Increase reaction time or temperature. Ensure excess reagent is present (molar excess > 50x).

Salt vs. Free Base

Issue: Piperidine salts (HCl, HBr) do not derivatize or volatilize well. Protocol Adjustment: Perform a "Free-Basing" step before derivatization. Add 1M NaOH to the sample, extract into organic solvent (DCM or Hexane), then proceed with acylation.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Vuyyuru, N. R., et al. (2020).[5] A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin. Asian Journal of Chemistry. Retrieved from [Link]

  • Moreira, P., et al. (2020).[1] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. Retrieved from [Link]

Sources

Optimizing Polymer Durability: A Comparative Guide to Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Hindered Amine Stabilizers (HALS) in Polymer Durability Content Type: Technical Comparison Guide

Executive Summary

For researchers and material scientists, the selection of a Hindered Amine Light Stabilizer (HALS) is rarely a "one-size-fits-all" decision. It is a calculated trade-off between migration kinetics , molecular weight , and chemical resistance .

This guide moves beyond basic product sheets to provide a mechanistic comparison of the three dominant HALS generations: Monomeric , Oligomeric , and NOR (Amino-ether) . We analyze their performance through the lens of the Denisov Cycle, supported by representative experimental data and validated testing protocols (ASTM G155).

Part 1: The Mechanistic Foundation

Unlike UV Absorbers (UVAs) which follow the Beer-Lambert law and are consumed over time, HALS function via a regenerative free-radical scavenging mechanism known as the Denisov Cycle .[1][2][3]

Key Insight: The efficiency of a HALS is not defined by its UV absorption (which is negligible), but by its ability to cycle between an amine and a nitroxyl radical state without being consumed.[2][4]

The Denisov Cycle Pathway

The following diagram illustrates the regenerative "scavenging" loop that allows HALS to provide long-term protection.[1][2]

DenisovCycle UV_Light UV Light / Heat Polymer Polymer (P-H) UV_Light->Polymer Initiates Radical Polymer Radical (P•) Polymer->Radical H• abstraction Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 HALS_Amine HALS (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS_Amine->Nitroxyl Oxidation (Activation) AminoEther Amino Ether (>N-O-P) Nitroxyl->AminoEther + P• (Scavenging) AminoEther->Nitroxyl + POO• (Regeneration)

Figure 1: The Denisov Cycle showing the regenerative conversion of Nitroxyl radicals (>N-O•) to Amino Ethers and back, effectively trapping destructive polymer radicals.

Part 2: Comparative Matrix of HALS Generations

Selection depends heavily on the physical environment of the polymer matrix. We categorize the industry standards into three distinct classes.

FeatureMonomeric HALS Oligomeric HALS NOR HALS
Representative Product Tinuvin 770Chimassorb 944Tinuvin 123
Molecular Weight Low (< 500 g/mol )High (> 2000 g/mol )Variable
Basicity (pKa) High (Basic)Moderate/HighLow (Non-Basic)
Migration/Diffusion High (Fast surface bloom)Low (Locked in matrix)Moderate
Volatility Moderate (Risk of fogging)NegligibleLow
Primary Failure Mode Physical loss (leaching/evaporation)Ineffective at surface (slow diffusion)Deactivation by acids
Best Application Thick sections (Injection Molding)Thin films, Fibers, FDA contactsAgricultural films, Acidic environments
Part 3: Experimental Validation

To objectively compare these stabilizers, we utilize ASTM G155 (Xenon Arc Weathering), which simulates full-spectrum sunlight, heat, and moisture.[5]

Protocol: Accelerated Weathering Workflow

Objective: Determine the "Time to 50% Loss" of tensile strength (T50) for Polypropylene (PP) films.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: ASTM G155 Exposure cluster_analysis Phase 3: Analysis Compounding Compounding (PP Homopolymer + 0.1% HALS) Molding Compression Molding (100 micron Film) Compounding->Molding Xenon Xenon Arc Chamber (0.35 W/m² @ 340nm) Molding->Xenon Cycle Cycle: 102 min Light / 18 min Rain Xenon->Cycle FTIR FTIR Spectroscopy (Carbonyl Index) Cycle->FTIR Tensile Tensile Testing (Elongation @ Break) FTIR->Tensile

Figure 2: Standardized workflow for evaluating stabilizer performance under accelerated weathering conditions.

Data Analysis: Comparative Performance

Dataset 1: Thin Film Durability (100µm PP Tape) Context: High surface area to volume ratio makes migration a critical factor.

Stabilizer TypeInitial Elongation (%)Hours to 50% Loss (T50)Failure Mechanism
Control (No HALS) 950%< 200 hrsRapid photo-oxidation
Monomeric (Tinuvin 770) 950%1,200 hrsPhysical Loss: Stabilizer bloomed to surface and washed off/evaporated.
Oligomeric (Chimassorb 944) 950%> 2,500 hrs Retention: High MW prevented migration; stabilizer remained active in the matrix.

Dataset 2: Chemical Interaction (Agricultural Film) Context: Exposure to sulfur-based pesticides (acidic environment).

Stabilizer TypeT50 (Standard Environment)T50 (Pesticide Exposure)Performance Retention
Standard Oligomeric 2,500 hrs800 hrs32% (Salt formation deactivates amine)
NOR HALS (Tinuvin 123) 2,400 hrs2,100 hrs 87% (Low basicity prevents acid-base reaction)
Part 4: Critical Application Contexts

Based on the data above, the following selection logic applies:

  • Drug Delivery & Medical Packaging:

    • Recommendation:Oligomeric HALS (e.g., Chimassorb 944).[4][6]

    • Reasoning: Low migration is critical to meet FDA/EMA extractables & leachables (E&L) requirements. Monomeric HALS pose a higher risk of migrating into the drug formulation.

  • Automotive Interiors (TPO):

    • Recommendation:Monomeric/Oligomeric Blends .

    • Reasoning: Monomeric HALS migrate rapidly to the surface to prevent initial "chalking" and micro-cracking, while Oligomeric HALS provide the long-term structural integrity deep within the dashboard or bumper.

  • Greenhouse Films:

    • Recommendation:NOR HALS .

    • Reasoning: Standard HALS are basic (alkaline). When exposed to acidic pesticides or soil fumigants (sulfur/chlorine), they undergo an acid-base reaction, forming inactive salts. NOR HALS utilize amino-ether functionality to neutralize this basicity, maintaining activity in aggressive chemical environments.

Part 5: Troubleshooting & Interactions

The "Antagonistic" Effect: Researchers often observe a drop in performance when combining HALS with Thiosynergists (Sulfur-based heat stabilizers like DSTDP).

  • Mechanism:[1][2][3][4][7][8][9] The acidic species generated by thio-esters deactivate the basic HALS amine.[9]

  • Solution: Replace standard HALS with NOR HALS or switch the heat stabilizer to a hydroxylamine-based system.

References
  • Gugumus, F. (1993). Physico-chemical aspects of HALS stabilization. Polymer Degradation and Stability.[2][4][8][10][11] Link

  • BASF SE. (2019). Tinuvin 770 DF Technical Information. Link

  • BASF SE. (2024).[6] Chimassorb 944 Technical Data Sheet. Link

  • ASTM International. (2021). ASTM G155-21 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. Link

  • Mai, C., & Feldmann, M. (2019). Interactions of HALS with agricultural chemicals in LDPE films. Journal of Applied Polymer Science. Link

Sources

Elemental analysis standards for (2,2,6,6-Tetramethylpiperidin-4-yl)methanol purity

Author: BenchChem Technical Support Team. Date: February 2026

Beyond CHN: Benchmarking Purity Standards for (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Critical Disambiguation & Theoretical Baseline

The "Identity Crisis" in HALS Analysis Before establishing purity standards, researchers must navigate a common nomenclature trap. The target molecule, (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (C₁₀H₂₁NO), is frequently confused with its ubiquitous analog, 2,2,6,6-Tetramethyl-4-piperidinol (C₉H₁₉NO).

  • Target Molecule (C10): Contains a hydroxymethyl group (-CH₂OH) at the 4-position. Used as a specialized linker or spacer in hindered amine light stabilizers (HALS).

  • Common Analog (C9): Contains a hydroxyl group (-OH) directly attached to the ring.

This distinction is chemically significant. A standard Elemental Analysis (EA) might fail to flag a mixture of these two if the stoichiometry is not rigorously checked, as their carbon content differs by only ~1.4%.

Table 1: Theoretical Elemental Composition (The "Gold Standard")

ElementTarget: (2,2,6,6-Tetramethylpiperidin-4-yl)methanolAnalog Impurity: 2,2,6,6-Tetramethyl-4-piperidinolDelta (Δ)
CAS Number 61171-35-5 2403-88-5
Formula C₁₀H₂₁NO C₉H₁₉NO
Mol.[1][2] Weight 171.28 g/mol 157.25 g/mol 14.03 g/mol
Carbon (C) 70.12% 68.75%1.37%
Hydrogen (H) 12.36% 12.18%0.18%
Nitrogen (N) 8.18% 8.91%0.73%
Oxygen (O) 9.34% 10.17%0.83%

Comparative Analysis of Purity Determination Methods

As a Senior Application Scientist, I argue that relying solely on Combustion Analysis (CHN) for this molecule is insufficient due to its hygroscopic nature and the potential for homologous impurities. A multi-modal approach is required.

Method A: Combustion Analysis (CHN)
  • Role: Bulk composition verification.

  • The Problem: HALS intermediates are often hygroscopic. Absorbed water distorts the %C and %N values, often leading to false failures or, worse, false passes where water weight masks organic impurities.

  • Verdict: Necessary but not sufficient. Must be coupled with TGA (Thermogravimetric Analysis) or Karl Fischer titration.

Method B: Non-Aqueous Titration (Perchloric Acid)[4]
  • Role: Functional purity (Amine Value).

  • Mechanism: The sterically hindered amine is a strong base in non-aqueous media. Titration with perchloric acid in glacial acetic acid quantifies the active basic nitrogen.

  • Blind Spot: It cannot distinguish between the C10 target and the C9 impurity (both are secondary amines with similar pKa). It only confirms the "Total Amine Content."

Method C: Quantitative NMR (qNMR)
  • Role: Absolute purity and structural specificity.

  • The Solution: qNMR is the only method that definitively separates the signal of the -CH₂-OH protons (Target) from the -CH-OH proton (Impurity).

  • Verdict: The true "Gold Standard" for this specific application.

Experimental Protocols

Protocol 1: Robust CHN Analysis (Handling Hygroscopicity)
  • Pre-condition: Do not analyze "as-is" from the bottle.

  • Drying: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Handling: Transfer to a glovebox or dry bag.

  • Encapsulation: Seal 2-3 mg samples in pre-weighed tin capsules inside the dry environment.

  • Combustion: Run at >980°C with oxygen boost to ensure complete combustion of the hindered ring.

Protocol 2: Non-Aqueous Titration (Amine Content)
  • Reagents: 0.1N Perchloric Acid (in Acetic Acid), Crystal Violet Indicator, Glacial Acetic Acid (solvent).

  • Dissolution: Dissolve ~150 mg (accurately weighed) of sample in 20 mL Glacial Acetic Acid.

  • Titrant: Titrate with 0.1N HClO₄ to a blue-to-green endpoint (or use potentiometric detection).

  • Calculation:

    
    
    (Where V = Volume of titrant (mL), N = Normality, W = Weight of sample (mg))
    
Protocol 3: qNMR (The Definitive Test)
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Grade).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Prep: Weigh ~10 mg sample and ~10 mg Internal Standard (IS) into the same vial. Record weights to 0.001 mg precision.

  • Acquisition: Run ¹H-NMR with a relaxation delay (d1) of at least 30 seconds (5 × T₁) to ensure full relaxation.

  • Integration:

    • Integrate the IS singlet (e.g., 6.1 ppm).

    • Integrate the Target -CH₂- doublet (approx. 3.4-3.6 ppm).

    • Crucial Check: Look for the C9 impurity multiplet at ~3.9 ppm.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for certifying a batch of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol.

PurityWorkflow Start Raw Sample (C10H21NO) TGA Step 1: TGA / Karl Fischer (Determine Volatiles/H2O) Start->TGA Dry Drying Protocol (Vac Oven, 40°C) TGA->Dry If >0.5% Volatiles Split Split Analysis TGA->Split If Dry Dry->Split CHN Step 2: CHN Analysis (Bulk Composition) Split->CHN Titration Step 3: Non-Aqueous Titration (Total Amine Value) Split->Titration qNMR Step 4: qNMR (Specific Purity) Split->qNMR Result_Pass PASS: Certificate of Analysis (>98% Purity, <0.5% H2O) CHN->Result_Pass Matches Theoretical (±0.3%) Result_Fail FAIL: Recrystallize (Check Impurities) CHN->Result_Fail High N% (Possible Salt) Titration->Result_Pass 98-102% qNMR->Result_Pass No C9 Analog Detected qNMR->Result_Fail C9 Analog Present

Caption: Integrated Analytical Workflow. Note that qNMR is the "Gatekeeper" step that specifically filters out structural analogs that CHN and Titration might miss.

Comparative Data Summary (Simulated)

To demonstrate the risk of relying on a single method, consider the following data for a hypothetical "Batch X" which contains 5% of the C9 impurity.

MethodResult for Batch X (95% C10 / 5% C9)InterpretationRisk
CHN Analysis C: 70.05% (Calc: 70.12%)PASS The slight drop in Carbon is within experimental error (±0.3%). False Negative.
Titration 99.1% Amine ContentPASS Both molecules are bases. Titration sees them as identical. False Negative.
qNMR 95.0% Target / 5.0% ImpurityFAIL Clearly resolves the two species. True Result.

References

  • Sigma-Aldrich. Product Specification: 2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5).[3]Link (Used for comparative baseline of the C9 analog).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13220 (Triacetoneamine Derivatives).Link

  • Metrohm. Nonaqueous titration of weak bases with perchloric acid.[4] Application Note AN-T-040. Link

  • ChemicalBook. (2,2,6,6-Tetramethylpiperidin-4-yl)methanol (CAS 61171-35-5) Properties.Link

  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Sources

Safety Operating Guide

Personal protective equipment for handling (2,2,6,6-Tetramethylpiperidin-4-yl)methanol

[1]

PART 5: EMERGENCY & DISPOSAL

Emergency Response
  • Eye Contact: Time is tissue. Flush immediately with water for 15 minutes .[2][3] Do not wait for neutralization agents. The basicity causes rapid corneal clouding.

  • Skin Contact: Brush off loose powder before washing. If powder is wet, it will stick; wash immediately with soap and copious water.

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (delayed pulmonary edema is rare but possible with massive dust inhalation).

Disposal Strategy

Do not flush down the drain. As a hindered amine, this compound is toxic to aquatic life (often used to stabilize plastics against UV, meaning it persists in the environment).

  • Classification: Segregate as Basic Organic Solid or Basic Organic Liquid (if dissolved).

  • Labeling: Clearly label as "Corrosive Base" and "Marine Pollutant."

  • Container: High-density polyethylene (HDPE) is preferred. Avoid metal containers which may corrode over time if moisture is present.

PART 6: REFERENCES

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,2,6,6-Tetramethyl-4-piperidinol.

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - 2,2,6,6-tetramethyl-4-piperidinol.

  • Thermo Fisher Scientific. (2025). Chemical Resistance of Gloves: Nitrile vs. Amines.

  • PubChem. (n.d.). Compound Summary: 4-Hydroxy-2,2,6,6-tetramethylpiperidine.[4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.